molecular formula C28H32Cl2N2O2 B1241828 N-Desmethyl-loperamide

N-Desmethyl-loperamide

Número de catálogo: B1241828
Peso molecular: 499.5 g/mol
Clave InChI: CDRYTZQIQNWLFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Desmethyl-loperamide, also known as this compound, is a useful research compound. Its molecular formula is C28H32Cl2N2O2 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C28H32Cl2N2O2

Peso molecular

499.5 g/mol

Nombre IUPAC

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride

InChI

InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H

Clave InChI

CDRYTZQIQNWLFW-UHFFFAOYSA-N

SMILES canónico

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Sinónimos

(11C)N-desmethyl-loperamide
(N-methyl-11C)-desmethyl-loperamide
N-demethyl-loperamide
N-demethylloperamide
N-desmethyl-loperamide
N-desmethylloperamide

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, a Precursor for N-Desmethyl-loperamide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, a key precursor for the preparation of N-Desmethyl-loperamide. This compound is the primary metabolite of loperamide (B1203769) and serves as a valuable tool in pharmacological research, particularly in studies involving P-glycoprotein (P-gp) function at the blood-brain barrier.[1] This guide details the multi-step synthesis, including experimental protocols and characterization data for each intermediate.

The overall synthesis is accomplished via a convergent pathway, beginning with the preparation of two key intermediates: 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-bromo-2,2-diphenylbutyronitrile (B143478). These intermediates are then coupled, followed by hydrolysis of the resulting nitrile to yield the target amide precursor.

Overall Synthesis Pathway

The synthesis of the this compound precursor is achieved through a three-step process starting from commercially available materials. The pathway involves the synthesis of two key fragments that are subsequently coupled and modified.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Coupling and Hydrolysis start_material start_material intermediate intermediate final_product final_product reagent reagent A1 1-Benzyl-4-piperidone A2 1-Benzyl-4-(4-chlorophenyl)- 4-piperidinol A1->A2 4-Chlorophenyl- magnesium bromide A3 4-(4-Chlorophenyl)- 4-hydroxypiperidine A2->A3 H₂, Pd/C C1 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl) -2,2-diphenylbutanenitrile A3->C1 B1 Diphenylacetonitrile (B117805) B2 4-Bromo-2,2- diphenylbutyronitrile B1->B2 1,2-Dibromoethane, NaOH, Benzalkonium bromide B2->C1 C2 This compound Precursor (Target Amide) C1->C2 KOH, t-Butanol, 100°C

Figure 1: Overall synthetic route to the this compound precursor.

Experimental Protocols

This section details the methodologies for the synthesis of the key intermediates and the final precursor molecule.

Step 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

This intermediate is prepared via a two-step sequence involving a Grignard reaction followed by catalytic debenzylation.[2]

1a: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol

  • Reaction: 1-Benzylpiperidine-4-one is reacted with 4-chlorophenylmagnesium bromide.

  • Procedure: A solution of 4-chlorophenylmagnesium bromide is prepared from 4-bromochlorobenzene and magnesium turnings in anhydrous diethyl ether. This Grignard reagent is then added dropwise to a cooled solution of 1-benzylpiperidine-4-one in diethyl ether. The reaction is stirred at room temperature, then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

1b: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Reaction: Debenzylation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol using catalytic hydrogenation.

  • Procedure: 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol (30 g) is mixed with pure water (500 g) and a palladium-carbon catalyst (12 g).[3] Hydrogen gas is introduced to a pressure of 0.1 MPa.[3] The mixture is stirred at 25°C for 24 hours.[3] After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated in vacuo to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

This key alkylating agent is synthesized from diphenylacetonitrile.

  • Reaction: Alkylation of diphenylacetonitrile with 1,2-dibromoethane.

  • Procedure: To a reaction vessel, add ethylene (B1197577) dibromide, followed by diphenylacetonitrile and benzalkonium bromide while stirring.[4] A 60% aqueous solution of sodium hydroxide (B78521) is added slowly, maintaining the internal temperature below 90°C.[4] After the addition is complete, the mixture is stirred for 45-90 minutes. The reaction is then heated to 90-98°C for 4-6 hours.[4] After cooling, water is added to induce crystallization. The solid product is filtered, washed with water until neutral, and dried to afford 4-bromo-2,2-diphenylbutyronitrile.[4]

Step 3: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

This step involves the N-alkylation of the piperidine (B6355638) intermediate with the brominated nitrile.

  • Reaction: Nucleophilic substitution of 4-bromo-2,2-diphenylbutyronitrile with 4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Procedure: 4-(4-Chlorophenyl)-4-hydroxypiperidine (2.12 g, 10.0 mmol) is suspended in acetonitrile (B52724) (15 mL).[1] N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 30 mmol) is added, followed by a solution of 4-bromo-2,2-diphenylbutyronitrile (3.00 g, 10.0 mmol) in acetonitrile (15 mL).[1] The reaction mixture is stirred under an argon atmosphere at 70°C for 31 hours.[1] The solvent is removed under vacuum, and the crude material is redissolved in dichloromethane (B109758) and purified by silica (B1680970) gel column chromatography to yield the product.[1][5]

Step 4: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (Precursor)

The final step is the hydrolysis of the nitrile to the primary amide.

  • Reaction: Base-catalyzed hydrolysis of the nitrile functional group.

  • Procedure: The nitrile intermediate from Step 3 (2.50 g, 6.00 mmol) is dissolved in tert-butanol (B103910) (20 mL).[1] Potassium hydroxide (1.18 g, 21.0 mmol) is added, and the mixture is stirred at 100°C for 3 days.[1] After concentration under vacuum, the residue is redissolved in dichloromethane and filtered through celite. The filtrate is subjected to silica gel column chromatography, eluting with a 5:95 (v/v) mixture of 2M ammonium hydroxide in methanol (B129727) and dichloromethane to give the final amide precursor as a pale yellow solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-Bromo-2,2-diphenylbutyronitrile2C₁₆H₁₄BrN300.1965 - 69>90
4-(4-(...)-diphenylbutanenitrile3C₂₇H₂₇ClN₂O431.0N/A~66
This compound Precursor 4 C₂₈H₃₁ClN₂O₂ 463.0 208 - 210 ~37

Data compiled from multiple sources.[1][5][6][7]

Table 2: Spectroscopic Data for this compound Precursor

TechniqueData
¹H NMR (CDCl₃)δ 7.35 (d, J = 4.80 Hz, 2 H), 7.26 (m, 12H), 6.49 (s, 1H), 5.51 (s, 1H), 2.77 (d, J = 11.37 Hz, 2H), 2.61 (t, J = 7.67 Hz, 2H), 2.33 (m, 4H), 2.03 (t, J = 12.64 Hz, 2H), 1.70 (br s, 1H), 1.64 (d, J = 11.91 Hz, 2H)
¹³C NMR (CDCl₃)δ 176.56, 143.26, 132.82, 128.69, 128.41, 127.06, 126.10, 70.90, 59.91, 54.92, 49.48, 38.28, 35.87
TLCRf = 0.45 (Silica gel; CH₂Cl₂: 2 M NH₄OH in MeOH (95:5 v/v))

Spectroscopic data from a representative synthesis.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate key experimental and logical workflows.

Purification Workflow for the Final Precursor

This diagram outlines the process of isolating the pure amide precursor after the hydrolysis reaction.

G process_step process_step input_output input_output final_product final_product action action A Crude Reaction Mixture (Post-Hydrolysis) B Concentration in vacuo A->B C Redissolve in Dichloromethane B->C D Filter through Celite Pad C->D E Crude Filtrate D->E F Silica Gel Column Chromatography E->F G Elution with MeOH/NH₄OH/DCM F->G Mobile Phase H Pure Fractions Collected G->H I Solvent Evaporation H->I J Pure Amide Precursor (Pale Yellow Solid) I->J

Figure 2: Post-reaction purification workflow for the target amide precursor.

Logical Relationship of Key Reagents

This diagram illustrates the relationship between the starting materials and the key intermediates that are combined in the coupling step.

G start_material start_material intermediate intermediate coupling_step coupling_step A1 1-Benzyl-4-piperidone IA Intermediate A: 4-(4-Chlorophenyl)-4- hydroxypiperidine A1->IA Synthesis A2 4-Chlorophenyl- magnesium bromide A2->IA Synthesis B1 Diphenylacetonitrile IB Intermediate B: 4-Bromo-2,2-diphenyl- butyronitrile B1->IB Synthesis B2 1,2-Dibromoethane B2->IB Synthesis C Coupling Reaction IA->C IB->C

Figure 3: Logical flow from starting materials to the key coupling reaction.

References

N-Desmethyl-loperamide: An In-Depth Technical Guide on its Mechanism of Action at Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Loperamide (B1203769) is a widely used synthetic opioid that effectively manages diarrhea by acting on mu-opioid receptors in the myenteric plexus of the large intestine, which reduces intestinal motility.[1][2] Its clinical utility is largely dependent on its limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system side effects.[1] Loperamide undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, leading to the formation of its major metabolite, N-Desmethyl-loperamide.[3] This metabolite is also a substrate for the P-glycoprotein efflux transporter, further limiting its central nervous system penetration.[4]

Understanding the interaction of this compound with the mu-opioid receptor is crucial for a complete pharmacological profile of loperamide and for the development of novel peripherally acting opioids. This guide details the known molecular interactions and provides the necessary technical framework for its further functional characterization.

Quantitative Data Summary

While comprehensive functional data for this compound is sparse in the reviewed literature, its binding affinity for the mu-opioid receptor has been determined. The following tables summarize the available quantitative data for this compound and its parent compound, loperamide, for comparative purposes.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundKi (nM) at μ-opioid receptor
This compound 0.16 [4]
Loperamide~3[5]

Table 2: Functional Activity at the Mu-Opioid Receptor (Data for Loperamide as a Surrogate)

No specific functional data (EC50, Emax) for this compound in G-protein activation or β-arrestin recruitment assays was identified in the reviewed literature. The data for loperamide is presented as a comparator.

CompoundAssay TypeParameterValue (nM)Efficacy
Loperamide[35S]GTPγS BindingEC5056[5]-
LoperamidecAMP Accumulation InhibitionIC5025[5]-

Signaling Pathways at the Mu-Opioid Receptor

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as this compound, is expected to initiate downstream signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. A secondary pathway involves the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.

MOR_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR Mu-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP NDL This compound NDL->MOR Binds G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ion_Channel Phosphorylates Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Signaling G-protein Independent Signaling beta_arrestin->Signaling

Figure 1: Mu-Opioid Receptor Signaling Pathways. (Within 100 characters)

Experimental Protocols

The following are detailed, generalized methodologies for key in vitro assays used to characterize the interaction of ligands like this compound with the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

    • Radioligand: [3H]-DAMGO or other suitable MOR-selective radioligand.

    • Unlabeled competing ligand: this compound.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding determinator: Naloxone (10 µM).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

    • In a 96-well plate, add a fixed concentration of the radioligand.

    • Add increasing concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + naloxone).

    • Initiate the reaction by adding the cell membrane preparation to each well.

    • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: - Radioligand - this compound (serial dilutions) - Controls (Total & Non-specific) prepare_reagents->plate_setup add_membranes Add Cell Membranes to Initiate Binding plate_setup->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki counting->analysis end End analysis->end

Figure 2: Radioligand Competition Binding Assay Workflow. (Within 100 characters)
[35S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor agonism.

  • Materials:

    • Cell membranes from a cell line stably expressing the human mu-opioid receptor.

    • [35S]GTPγS.

    • This compound.

    • GDP.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Non-specific binding determinator: Unlabeled GTPγS (10 µM).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare cell membranes as described for the binding assay.

    • In a 96-well plate, add assay buffer, GDP, and increasing concentrations of this compound.

    • Add the cell membrane preparation.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold wash buffer.

    • Measure radioactivity using a scintillation counter.

    • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy).

cAMP Inhibition Assay

This assay measures the ability of a MOR agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels, typically after stimulation with forskolin (B1673556).

  • Materials:

    • Whole cells expressing the human mu-opioid receptor.

    • This compound.

    • Forskolin.

    • Phosphodiesterase inhibitor (e.g., IBMX).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Cell culture medium and plates.

  • Procedure:

    • Seed cells in an appropriate multi-well plate and allow them to attach.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Add increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50.

β-Arrestin Recruitment Assay

This cell-based assay monitors the recruitment of β-arrestin to the activated MOR, often using techniques like enzyme fragment complementation (EFC), BRET, or FRET.

  • Materials:

    • Engineered cell line co-expressing the human mu-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® cells).

    • This compound.

    • Assay-specific detection reagents.

    • Cell culture medium and plates.

    • Luminometer or appropriate plate reader.

  • Procedure:

    • Seed the engineered cells in a multi-well plate.

    • Add serial dilutions of this compound.

    • Incubate to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes at 37°C).

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence).

    • Data Analysis: Plot the signal against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a high-affinity mu-opioid receptor agonist.[4] Its pharmacological profile is characterized by its potent interaction with the receptor and its peripheral restriction due to its role as a P-glycoprotein substrate.[4] While direct quantitative data on its functional efficacy in G-protein activation and β-arrestin recruitment pathways are currently lacking in the public domain, the experimental frameworks provided in this guide offer robust methodologies for such characterization. Further investigation into the functional signaling profile of this compound is warranted to fully elucidate its mechanism of action and to inform the development of future peripherally acting opioid therapeutics with optimized efficacy and safety profiles.

References

Pharmacological Profile of N-desmethyl loperamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyl loperamide (B1203769) is the primary and pharmacologically active metabolite of the peripherally acting μ-opioid receptor agonist, loperamide.[1][2] This document provides a comprehensive overview of the pharmacological profile of N-desmethyl loperamide, summarizing its receptor binding affinity, metabolic pathways, pharmacokinetic properties, and its crucial role as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Quantitative data are presented in tabular format for clarity, and key physiological and experimental processes are visualized through diagrams. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmacological studies.

Introduction

Loperamide is a widely used over-the-counter antidiarrheal medication that exerts its effects by acting on μ-opioid receptors in the myenteric plexus of the large intestine, leading to decreased gut motility.[3][4] Its clinical utility is predicated on its limited central nervous system (CNS) penetration, thereby avoiding the central opioid effects associated with other opioids.[5][6] The primary mechanism restricting loperamide's brain entry is its avid efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier.[5][6] Loperamide undergoes extensive first-pass metabolism in the liver, primarily through oxidative N-demethylation, to form its major metabolite, N-desmethyl loperamide.[1][7] Understanding the pharmacological characteristics of this metabolite is critical for a complete assessment of loperamide's disposition and safety profile.

Metabolism of Loperamide to N-desmethyl loperamide

Loperamide is predominantly metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The principal metabolic pathway is oxidative N-demethylation, which results in the formation of N-desmethyl loperamide.[1][7] This reaction is primarily mediated by the isozymes CYP3A4 and CYP2C8.[1][3][7] While CYP2B6 and CYP2D6 may play a minor role, CYP3A4 and CYP2C8 are considered the main drivers of this metabolic conversion.[1][7] Due to this extensive first-pass metabolism, plasma concentrations of the parent drug, loperamide, remain very low following oral administration.[7][8]

cluster_0 Metabolism Loperamide Loperamide NDesmethylLoperamide N-desmethyl loperamide Loperamide->NDesmethylLoperamide Oxidative N-demethylation CYP3A4 CYP3A4 CYP3A4->Loperamide CYP2C8 CYP2C8 CYP2C8->Loperamide Liver Hepatocyte (Liver) NDL_blood N-desmethyl loperamide Pgp P-glycoprotein (P-gp) NDL_blood->Pgp Enters BBB NDL_brain N-desmethyl loperamide (low concentration) BBB Blood-Brain Barrier Pgp->NDL_blood Efflux back to blood cluster_0 In Vitro cluster_1 In Vivo Cell_lines Parental & P-gp Overexpressing Cells Accumulation_assay Measure Accumulation Cell_lines->Accumulation_assay Radiolabeled_NDL [3H]N-desmethyl loperamide Radiolabeled_NDL->Cell_lines Result1 Lower accumulation in P-gp cells = Substrate Accumulation_assay->Result1 Animal_models Wild-type vs. P-gp Knockout Mice PET_imaging PET Imaging with [11C]N-desmethyl loperamide Animal_models->PET_imaging Brain_uptake Measure Brain Uptake PET_imaging->Brain_uptake Result2 Higher brain uptake in knockout mice = Substrate Brain_uptake->Result2

References

N-Desmethyl-loperamide: A Comprehensive Analysis of its Interaction with P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl-loperamide, the primary metabolite of the peripherally acting opioid agonist loperamide, is definitively classified as a substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1). Its interaction with P-gp is a critical determinant of its pharmacokinetic profile, particularly its limited central nervous system penetration. This technical guide provides an in-depth analysis of the relationship between this compound and P-gp, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying transport mechanisms. The evidence robustly supports its role as a P-gp substrate, with a notable concentration-dependent dual action as both a substrate and an inhibitor.

Introduction

P-glycoprotein is a key efflux transporter expressed in various barrier tissues, including the blood-brain barrier, the intestine, and the kidneys. It plays a crucial role in drug disposition and resistance by actively extruding a wide range of xenobiotics from cells. Understanding the interaction of drug candidates with P-gp is therefore paramount in drug development. This compound has been identified as a selective substrate for P-gp, making it a valuable tool in studying P-gp function, particularly in positron emission tomography (PET) imaging of the blood-brain barrier.[1][2]

Quantitative Analysis of this compound and P-glycoprotein Interaction

The interaction between this compound and P-glycoprotein has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature.

Parameter Cell Line Concentration Observation Reference
Accumulation Human cells overexpressing P-gp≤1 nMLowest accumulation of [3H]dLop compared to cells overexpressing Mrp1 or BCRP.[1]
Uptake Brains of P-gp knockout miceNot specifiedHighest uptake of [11C]dLop compared to wild-type mice or mice lacking Mrp1 or BCRP.[1]
Inhibition of P-gp function P-gp-expressing cells≥20 µMSelective inhibition of P-gp function.[1][2]
Cytotoxicity P-gp-expressing cells20 µMDecreased resistance to cytotoxic agents.[2]
Parameter Value Assay Conditions Reference
Ki (μ opioid receptor) 0.16 nMNot specified[3]

Experimental Methodologies

The characterization of this compound as a P-gp substrate has been established through a variety of experimental protocols. Below are detailed descriptions of the key assays employed.

Bidirectional Transport Assay

This assay is a definitive in vitro method to identify P-gp substrates and inhibitors.[4]

  • Cell Line: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used.[5][6][7] Caco-2 cells, a human colon adenocarcinoma cell line that spontaneously expresses P-gp, are also utilized.[8][9]

  • Protocol:

    • Cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.

    • The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber.

    • Samples are taken from the opposite chamber at various time points.

    • The concentration of the compound is quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

  • Data Analysis: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 indicates that the compound is a substrate for an efflux transporter like P-gp.

Cellular Accumulation/Uptake Assay

This method assesses the net intracellular concentration of a compound in cells with and without P-gp expression or in the presence of a P-gp inhibitor.

  • Cell Lines: Parental cell lines and their P-gp overexpressing counterparts are used.

  • Protocol:

    • Cells are incubated with radiolabeled this compound (e.g., [3H]dLop or [11C]dLop) at a specific concentration (e.g., ≤1 nM).[1][10]

    • At designated time points, the cells are washed and lysed.

    • The intracellular radioactivity is measured.

  • Data Analysis: Lower accumulation in P-gp overexpressing cells compared to parental cells suggests that the compound is a P-gp substrate.

P-gp Inhibition Assay

This assay determines if a compound can inhibit the transport of a known P-gp substrate.

  • Protocol:

    • P-gp expressing cells are incubated with a fluorescent P-gp substrate.

    • Increasing concentrations of the test compound (this compound) are added.

    • The intracellular fluorescence is measured.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. Studies show that at high concentrations (≥20 µM), this compound acts as a competitive inhibitor of P-gp.[1][2]

Visualizations

Logical Relationship of this compound and P-glycoprotein

N_Desmethyl_loperamide_PGP_Interaction cluster_cell Cell Membrane P-gp P-glycoprotein N-Desmethyl-loperamide_extracellular This compound (Extracellular) P-gp->N-Desmethyl-loperamide_extracellular Active Efflux ADP_Pi ADP + Pi P-gp->ADP_Pi Hydrolysis N-Desmethyl-loperamide_intracellular This compound (Intracellular) N-Desmethyl-loperamide_extracellular->N-Desmethyl-loperamide_intracellular Passive Diffusion N-Desmethyl-loperamide_intracellular->P-gp Binding ATP ATP ATP->P-gp Energy Source

Caption: P-gp mediated efflux of this compound.

Experimental Workflow for Bidirectional Transport Assay

Bidirectional_Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed MDCK-MDR1 cells on permeable supports Culture Culture to form confluent monolayer Seed_Cells->Culture Add_Compound_A Add this compound to Apical side Culture->Add_Compound_A Add_Compound_B Add this compound to Basolateral side Culture->Add_Compound_B Sample_A Sample from Basolateral side Add_Compound_A->Sample_A Sample_B Sample from Apical side Add_Compound_B->Sample_B Quantify Quantify compound concentration (LC-MS/MS) Sample_A->Quantify Sample_B->Quantify Calculate_Papp Calculate Papp (A->B) and Papp (B->A) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Workflow of a bidirectional transport assay.

Conclusion

The available scientific evidence unequivocally demonstrates that this compound is a substrate of P-glycoprotein. Its interaction is characterized by high selectivity over other ABC transporters like Mrp1 and BCRP.[1][2] A notable feature of this interaction is its concentration dependency, where at low concentrations (≤1 nM), it behaves as a pure substrate, while at higher concentrations (≥20 µM), it also exhibits inhibitory properties.[1][2][10] This well-defined relationship with P-gp makes this compound an invaluable tool for in vitro and in vivo studies aimed at characterizing P-gp function and its modulation by drug candidates. For drug development professionals, understanding this interaction is crucial for predicting potential drug-drug interactions and assessing the blood-brain barrier penetration of new chemical entities.

References

An In-Depth Technical Guide on the Opioid Receptor Binding Affinity of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Desmethyl-loperamide, the primary active metabolite of loperamide, to the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). This document includes quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of key signaling pathways and experimental workflows.

Core Topic: Binding Affinity of this compound

This compound is a potent and selective agonist for the µ-opioid receptor. Its affinity for δ- and κ-opioid receptors has not been explicitly reported in publicly available scientific literature. However, data from its parent compound, loperamide, suggests significantly lower affinity for these receptor subtypes.

Quantitative Binding Affinity Data

The binding affinity of a compound to a receptor is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
This compound Mu (µ)0.16[1]
Delta (δ)Data Not Available
Kappa (κ)Data Not Available
Loperamide (Parent Compound) Mu (µ)2 - 3[2]
Delta (δ)48[2]
Kappa (κ)1156[2]

Experimental Protocols

The determination of opioid receptor binding affinity is primarily conducted through in vitro radioligand competition binding assays. The following is a detailed methodology for such an experiment.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype expressed in a cell membrane preparation.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • For δ-opioid receptor: [³H]-Naltrindole

    • For κ-opioid receptor: [³H]-U69,593

  • Test Compound: this compound.

  • Reference Compound: Naloxone (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the desired opioid receptor subtype.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone, and cell membrane preparation.

      • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membrane preparation.

    • The final concentration of the radioligand should be approximately equal to its Kd value for the respective receptor.

  • Incubation:

    • Incubate the microplate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade primarily through the Gi/o pathway.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production Agonist N-Desmethyl- loperamide Agonist->MOR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Mu-opioid receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a radioligand competition binding assay.

radioligand_workflow prep 1. Membrane Preparation (Cells expressing opioid receptor) setup 2. Assay Setup in 96-well plate (Radioligand, Test Compound, Membranes) prep->setup incubate 3. Incubation (Equilibrium Binding) setup->incubate filter 4. Filtration & Washing (Separate bound from free) incubate->filter count 5. Scintillation Counting (Measure Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

References

N-Desmethyl-loperamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 66164-07-6

This technical guide provides an in-depth overview of N-Desmethyl-loperamide, the primary active metabolite of the peripherally acting µ-opioid receptor agonist, loperamide (B1203769). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacology, metabolism, and analytical methodologies.

Chemical and Physical Properties

This compound is a synthetic phenylpiperidine derivative. Below is a summary of its key chemical and physical properties.

PropertyValueSource
CAS Number 66164-07-6-
Molecular Formula C₂₈H₃₁ClN₂O₂-
Molecular Weight 463.0 g/mol -
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide-
Synonyms Desmethylloperamide, Loperamide metabolite M3-

Pharmacology

This compound is a potent µ-opioid receptor agonist and a substrate for P-glycoprotein, which significantly influences its pharmacokinetic and pharmacodynamic profile.

Opioid Receptor Binding

This compound exhibits high affinity for the µ-opioid receptor.[1][2]

ReceptorBinding Affinity (Ki)
µ-opioid0.16 nM[1][2]
Interaction with P-glycoprotein

This compound is a substrate and, at higher concentrations, an inhibitor of the ATP-dependent efflux transporter P-glycoprotein (P-gp).[1][2][3][4][5] This interaction is crucial as it limits the compound's ability to cross the blood-brain barrier, thus minimizing central nervous system effects at therapeutic doses of the parent drug, loperamide.[2] At low concentrations (≤1 nM), it acts as a selective substrate for P-gp. At high concentrations (≥20 µM), it functions as both a substrate and an inhibitor.[3][5]

Cardiovascular Effects

This compound has been implicated in the cardiotoxicity observed with loperamide abuse. It is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[6][7]

Ion ChannelIC₅₀
hERG245 nM[6]
Cardiac Sodium Channel (INa)483 nM[6]

Metabolism and Pharmacokinetics

This compound is the major metabolite of loperamide, formed primarily through oxidative N-demethylation in the liver.[8]

Metabolic Pathway

The metabolic conversion of loperamide to this compound is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[8]

Loperamide Loperamide NDesmethyl_loperamide This compound Loperamide->NDesmethyl_loperamide N-demethylation CYP3A4 CYP3A4 CYP3A4->Loperamide CYP2C8 CYP2C8 CYP2C8->Loperamide

Caption: Metabolic conversion of loperamide.

Pharmacokinetic Parameters

Detailed pharmacokinetic data specifically for this compound in humans under normal physiological conditions are limited. Most available data are derived from cases of loperamide overdose, where the pharmacokinetics of both the parent drug and the metabolite are significantly altered. In overdose cases, the terminal elimination half-life of this compound has been reported to be between 31.9 and 88.9 hours.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound, particularly for research and radiolabeling purposes, involves the methylation of a precursor amide. The following is a generalized protocol based on the synthesis of [¹¹C]this compound.

Materials:

  • 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (precursor)

  • Methylating agent (e.g., [¹¹C]methyl iodide for radiolabeling, or a stable isotope-labeled or unlabeled equivalent for other applications)

  • Potassium hydroxide (B78521) (KOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the precursor amide in DMSO.

  • Add potassium hydroxide to the solution.

  • Introduce the methylating agent to the reaction mixture.

  • Heat the reaction at 80°C for approximately 5 minutes.

  • Purify the resulting this compound using preparative HPLC.

cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Purification Precursor Precursor Amide Reaction Reaction at 80°C Precursor->Reaction DMSO DMSO DMSO->Reaction KOH KOH KOH->Reaction MethylatingAgent Methylating Agent MethylatingAgent->Reaction HPLC HPLC Purification Reaction->HPLC Product This compound HPLC->Product

Caption: this compound synthesis workflow.

Quantification in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of plasma, add an internal standard.

  • Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute this compound from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.

  • Ionization: Positive electrospray ionization (ESI+).

  • Mass Spectrometer: Triple quadrupole.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 463 -> 252

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE IS Internal Standard IS->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC LC Separation (C18) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS

Caption: Analytical workflow for plasma quantification.

Conclusion

This compound is a pharmacologically active molecule with high affinity for µ-opioid receptors. Its peripheral action is largely dictated by its interaction with P-glycoprotein at the blood-brain barrier. While its role as the primary metabolite of loperamide is well-established, further research is needed to fully characterize its independent pharmacokinetic profile in humans under non-overdose conditions and to elucidate the precise kinetics of its interaction with P-glycoprotein. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the properties and clinical significance of this compound.

References

The Role of N-Desmethyl-loperamide in Peripheral Opioid Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl-loperamide is the primary and major active metabolite of loperamide (B1203769), a potent, peripherally restricted µ-opioid receptor (MOR) agonist widely used for the treatment of diarrhea. This technical guide provides an in-depth analysis of this compound's role in the activation of peripheral opioid receptors. A comprehensive review of its pharmacokinetics, pharmacodynamics, and mechanism of action is presented, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development, particularly those with an interest in peripherally acting opioid agonists.

Introduction

Loperamide, a synthetic phenylpiperidine derivative, exerts its anti-diarrheal effects through agonist activity at the µ-opioid receptors located in the myenteric plexus of the large intestine. Its clinical utility is critically dependent on its limited access to the central nervous system (CNS), thereby avoiding the typical side effects associated with centrally acting opioids. This peripheral restriction is largely attributed to its avid efflux from the brain by the P-glycoprotein (P-gp) transporter. Loperamide undergoes extensive first-pass metabolism in the liver, primarily through oxidative N-demethylation by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of its major metabolite, this compound.[1][2] This metabolite is also a potent µ-opioid receptor agonist and a substrate for P-gp, thus sharing the peripherally selective profile of its parent compound.[3] Understanding the specific contribution of this compound to the overall pharmacological effect of loperamide is crucial for a complete characterization of the drug's activity.

Pharmacokinetics and Metabolism

Loperamide is rapidly metabolized to this compound in the liver.[1][2] Both loperamide and this compound are substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which significantly restricts their entry into the central nervous system.[3]

Metabolism of Loperamide to this compound

The metabolic conversion of loperamide to this compound is a critical step in its pharmacokinetic profile.

Loperamide Loperamide CYP CYP2C8 & CYP3A4 (Liver Microsomes) Loperamide->CYP Oxidative N-demethylation NDesmethylLoperamide This compound CYP->NDesmethylLoperamide

Figure 1: Metabolic Conversion of Loperamide.

Pharmacodynamics: Opioid Receptor Activation

This compound is a potent and selective agonist at the µ-opioid receptor.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for this compound and its parent compound, loperamide, at the three main opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference(s)
This compound 0.16Data not availableData not available[1]
Loperamide 3481156[2]

Table 2: Functional Potency of Loperamide at the Human µ-Opioid Receptor

Assay TypeParameterValue (nM)Cell LineReference(s)
[35S]GTPγS BindingEC5056CHO[2]
cAMP AccumulationIC5025CHO[2]
Signaling Pathway of µ-Opioid Receptor Activation

Upon binding of an agonist like this compound, the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Figure 2: µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific experimental setup.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare cell membranes expressing opioid receptors Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand solution (e.g., [³H]-DAMGO for MOR) Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Filter Separate bound and free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity of bound ligand using scintillation counting Wash->Scintillation Analyze Calculate IC₅₀ and Ki values Scintillation->Analyze

Figure 3: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69,593 for KOR).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand and varying concentrations of unlabeled this compound in binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • [35S]GTPγS.

  • Unlabeled GTPγS.

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes with GDP and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific [35S]GTPγS binding against the concentration of this compound to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

Materials:

  • Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Plate cells in a suitable microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a potent and selective µ-opioid receptor agonist that plays a significant role in the peripheral pharmacological effects of loperamide. Its high affinity for the µ-opioid receptor, coupled with its exclusion from the CNS by the P-glycoprotein transporter, makes it an important molecule of interest in the study of peripherally acting opioids. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation of this compound and the development of novel peripherally restricted opioid agonists with improved therapeutic profiles. Further research to determine its binding affinities at delta and kappa opioid receptors would provide a more complete understanding of its selectivity and potential off-target effects.

References

N-Desmethyl-loperamide: A Technical Guide to the Primary Metabolite of Loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide (B1203769), a widely used peripherally acting opioid agonist for the treatment of diarrhea, undergoes extensive first-pass metabolism, leading to low systemic bioavailability. The primary metabolic pathway is N-demethylation, resulting in the formation of its major metabolite, N-desmethyl-loperamide. This technical guide provides an in-depth overview of this compound, focusing on its formation, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized, detailed experimental protocols are provided, and key pathways and workflows are visualized to support further research and development in this area.

Introduction

Loperamide exerts its anti-diarrheal effect by acting on μ-opioid receptors in the myenteric plexus of the large intestine, which decreases intestinal motility.[1] Its clinical safety at therapeutic doses is largely attributed to its very low oral bioavailability (<1%) and limited ability to cross the blood-brain barrier.[2] This is a direct consequence of extensive first-pass metabolism in the gut wall and liver, where it is converted to this compound.[2] Understanding the characteristics of this primary metabolite is crucial for a complete pharmacological and toxicological profile of loperamide, especially in the context of drug-drug interactions and overdose scenarios.

Metabolic Pathway of Loperamide

The oxidative N-demethylation of loperamide to this compound is the principal metabolic route.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved:

  • CYP3A4 and CYP2C8: These are the major isoforms responsible for the N-demethylation of loperamide at therapeutic concentrations.[1][2]

  • CYP2B6 and CYP2D6: These isoforms play a minor role in the metabolic process.[1]

Inhibition of CYP3A4 and CYP2C8 can significantly increase plasma concentrations of loperamide, potentially leading to systemic and adverse effects.[2]

Loperamide Loperamide Metabolite This compound Loperamide->Metabolite Hepatic N-demethylation Enzymes CYP3A4 (major) CYP2C8 (major) CYP2B6 (minor) CYP2D6 (minor) Enzymes->Loperamide

Caption: Metabolic conversion of loperamide to this compound.

Quantitative Data

This section summarizes the key quantitative parameters related to the metabolism and pharmacokinetics of loperamide and this compound.

Table 1: Enzyme Kinetics of Loperamide N-demethylation in Human Liver Microsomes
ParameterValueReference
High-Affinity Component
Apparent Km21.1 µM[2]
Apparent Vmax122.3 pmol/min/mg protein[2]
Low-Affinity Component
Apparent Km83.9 µM[2]
Apparent Vmax412.0 pmol/min/mg protein[2]

The biphasic kinetics suggest the involvement of multiple enzymes.

Table 2: Pharmacokinetic Parameters in Humans
AnalyteParameterValue (after oral loperamide administration)Reference
Loperamide Cmax (8 mg dose)~1.18 ± 0.37 ng/mL[3]
Tmax (capsule)~5 hours[4]
Elimination Half-life (t1/2)9.1 - 14.4 hours[2]
Oral Bioavailability< 1%[2]
This compound Cmax (16 mg dose)~5.1 µg/L (5.1 ng/mL)[5]
Half-life (t1/2)Longer than loperamide[5]

Note: After a 16 mg oral dose of loperamide, the maximum plasma concentration of this compound was observed to be of the same magnitude as the parent drug.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate study of loperamide metabolism and quantification of its metabolite.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the rate of this compound formation in a controlled in vitro environment.

Objective: To measure the enzymatic conversion of loperamide to this compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Loperamide

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Magnesium Chloride (MgCl2)

  • Ice-cold Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Internal Standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of loperamide and internal standard in a suitable solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system solution in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, add phosphate buffer, MgCl2, and human liver microsomes (final concentration typically 0.2-0.5 mg/mL). Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

  • Substrate Addition: Add loperamide to the pre-incubated mixture to achieve the desired final concentration (e.g., starting at 1 µM).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The total reaction volume is typically 200-500 µL.

  • Incubation: Incubate at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the terminated samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a clean vial or 96-well plate for analysis of this compound formation by a validated LC-MS/MS method.

cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_proc 3. Processing & Analysis A HLMs, Buffer, MgCl2 D Pre-incubate HLMs + Buffer (37°C) A->D B Loperamide Stock E Add Loperamide B->E C NADPH System F Initiate with NADPH (Incubate at 37°C) C->F D->E E->F G Terminate with Acetonitrile + IS (at time points) F->G H Vortex & Centrifuge G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J

Caption: Workflow for an in vitro loperamide metabolism assay.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of the metabolite from a biological matrix.

Objective: To accurately measure the concentration of this compound in human plasma samples.

Materials:

  • Human Plasma Samples

  • Internal Standard (IS), e.g., O-Acetyl-loperamide or a deuterated analog

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Solid Phase Extraction (SPE) cartridges

  • Reconstitution Solvent (e.g., Mobile Phase A/B mixture)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction Example): a. To 0.5 mL of plasma sample in a polypropylene (B1209903) tube, add the internal standard. b. Add 0.5 mL of an alkaline buffer (e.g., borate (B1201080) buffer, pH 8.5) and vortex. c. Add extraction solvent (e.g., 1 mL of MTBE), vortex vigorously for 1-2 minutes. d. Centrifuge (e.g., 4000 x g for 10 minutes) to separate the organic and aqueous layers. e. Transfer the organic (upper) layer to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen at < 50°C. g. Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 1 - 10 µL.

    • Gradient: A suitable gradient to separate this compound from loperamide and matrix components.

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Loperamide Transition: m/z 477 -> 266

      • This compound Transition: m/z 463 -> 252

  • Quantification:

    • Generate a calibration curve using blank plasma spiked with known concentrations of this compound.

    • Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Drug Interactions and Clinical Significance

The heavy reliance on CYP3A4 and CYP2C8 for loperamide's metabolism makes it susceptible to drug-drug interactions.

  • Inhibitors: Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) or CYP2C8 inhibitors (e.g., gemfibrozil) can significantly increase loperamide plasma levels.

  • P-glycoprotein (P-gp) Inhibitors: Loperamide is also a substrate for the efflux transporter P-gp. Inhibitors of P-gp (e.g., quinidine, ritonavir) can increase its absorption and systemic exposure.

Increased systemic concentrations of loperamide due to these interactions can lead to serious adverse events, including CNS depression and cardiac toxicity (QTc prolongation). The concentration of this compound can also be affected by these interactions, although its pharmacological activity at typical concentrations is considered low due to poor penetration across the blood-brain barrier.

Conclusion

This compound is the principal metabolite of loperamide, formed via extensive first-pass metabolism mediated primarily by CYP3A4 and CYP2C8. Its formation is a critical determinant of loperamide's low bioavailability and peripheral selectivity. The experimental protocols detailed in this guide provide a framework for researchers to reliably study the metabolism of loperamide and quantify this compound in biological matrices. A thorough understanding of this metabolic pathway is essential for evaluating drug interaction potential and ensuring the safe use of loperamide.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of N-Desmethyl-loperamide Solid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl-loperamide is the primary and active metabolite of the widely used anti-diarrheal agent, loperamide (B1203769).[1][2][3] A comprehensive understanding of its solid-state properties is fundamental for its accurate identification, characterization, and for the development of analytical methods. The physical and chemical characteristics of an active pharmaceutical ingredient (API) in its solid form are critical as they can influence its stability, bioavailability, and manufacturability.[4][5][6]

Physicochemical Data

Precise quantitative data is essential for the consistent characterization of a pharmaceutical compound. The following table summarizes the available physical and chemical data for this compound.

PropertyValueSource
Chemical Formula C₂₈H₃₁ClN₂O₂[7]
Molecular Weight 463.01 g/mol [8][9]
CAS Number 66164-07-6[8][10]
Melting Point 213-217 °C[11]
Solubility Soluble in DMSO. DMF: 2 mg/ml. DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml.[7][8]
Experimental Protocols for Solid-State Characterization

The characterization of the solid form of a pharmaceutical agent like this compound involves a suite of analytical techniques.[4][12] These methods provide insights into the material's identity, purity, crystallinity, and thermal behavior.

1. X-Ray Powder Diffraction (XRPD)

  • Purpose: XRPD is a primary technique to determine the crystalline or amorphous nature of a solid.[13] Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for identification.[14]

  • Methodology: A powdered sample of this compound is uniformly packed into a sample holder. The sample is then exposed to a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram reveals the crystalline structure of the material.[15][16]

2. Differential Scanning Calorimetry (DSC)

  • Purpose: DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.[17][18][19] It is used to determine the melting point, glass transition temperature, and to study polymorphism.[20]

  • Methodology: A small, weighed amount of the this compound sample is placed in a sealed pan, typically made of aluminum. The sample and an empty reference pan are heated at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is recorded. Endothermic or exothermic events, such as melting or crystallization, appear as peaks in the DSC thermogram.[20][21]

3. Thermogravimetric Analysis (TGA)

  • Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[22] It is useful for determining the presence of residual solvents, moisture content, and the thermal stability of a compound.[23][24][25]

  • Methodology: The this compound sample is placed in a high-precision balance within a furnace. The sample is heated at a constant rate, and the mass loss is continuously monitored. The resulting TGA curve plots mass change against temperature, indicating temperatures at which volatilization or decomposition occurs.[22][26]

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: FTIR spectroscopy is used to identify the functional groups present in a molecule.[27][28] The infrared spectrum provides a molecular fingerprint that can be used for identification and to assess chemical purity.[29][30]

  • Methodology: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light over a range of wavelengths, and the absorption of light is measured. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.[31]

5. Solubility Determination

  • Purpose: This experiment quantifies the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

  • Methodology: An excess of solid this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

6. pKa Determination

  • Purpose: The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different pH values.

  • Methodology: Potentiometric titration is a common and precise method for pKa determination.[32][33][34][35] A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. The pKa value is determined from the inflection point of the resulting titration curve.[36]

Visualizations

Experimental Workflow for Solid-State Characterization

The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of a pharmaceutical compound like this compound.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Solid Form XRPD X-Ray Powder Diffraction Sample->XRPD DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR Solubility Solubility Assay Sample->Solubility pKa pKa Determination Sample->pKa Data Data Analysis and Characterization Report XRPD->Data DSC->Data TGA->Data FTIR->Data Solubility->Data pKa->Data

Caption: A typical experimental workflow for solid-state characterization.

Metabolic Pathway of Loperamide

This compound is formed from its parent compound, loperamide, primarily through oxidative N-demethylation in the liver. This metabolic process is a key consideration in its pharmacokinetic profile.

metabolic_pathway Loperamide Loperamide Metabolism Oxidative N-demethylation (CYP3A4 & CYP2C8 in Liver) Loperamide->Metabolism NDML This compound Metabolism->NDML

Caption: The primary metabolic pathway of loperamide to this compound.

References

Methodological & Application

High-Purity N-Desmethyl-loperamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of high-purity N-Desmethyl-loperamide analytical reference standard. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and forensic analysis.

Introduction

This compound is the primary and pharmacologically significant metabolite of loperamide (B1203769), a widely used over-the-counter antidiarrheal agent.[1][2] Loperamide functions as a µ-opioid receptor agonist, primarily acting on receptors in the myenteric plexus of the large intestine to decrease gut motility.[3][4] While loperamide is designed to have limited systemic absorption and minimal passage through the blood-brain barrier, its metabolism is a critical aspect of its pharmacokinetic profile and safety assessment.[3][5]

The primary metabolic pathway for loperamide is oxidative N-demethylation, a reaction primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8 in the liver, leading to the formation of this compound.[1][2][6] This metabolite is a substrate for the ATP-dependent efflux transporter P-glycoprotein (P-gp), which, like for the parent compound, restricts its passage through the blood-brain barrier.[5][7] Understanding the formation and disposition of this compound is crucial for comprehensive drug-drug interaction studies, toxicological evaluations, and in the investigation of loperamide abuse, where excessively high doses can lead to systemic exposure and potential cardiac toxicity.[8][9] The availability of a high-purity analytical reference standard of this compound is therefore essential for accurate quantification in biological matrices.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Chemical Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide[10][11]
Synonyms dLop, R 20905[12]
CAS Number 66164-07-6[10][12]
Molecular Formula C₂₈H₃₁ClN₂O₂[10][11]
Molecular Weight 463.01 g/mol [11][13]
Appearance White to off-white solid[11]
Purity ≥98%[5]
Solubility Soluble in DMSO and DMF[5][12]

Applications

The high-purity this compound analytical reference standard is intended for the following applications:

  • Pharmacokinetic (PK) Studies: To accurately quantify the formation and elimination of this major metabolite in plasma, serum, and other biological fluids following loperamide administration.

  • Drug Metabolism Studies: For use as a standard in in vitro and in vivo studies investigating the metabolic pathways of loperamide, including reaction phenotyping with specific CYP450 enzymes.

  • Bioavailability and Bioequivalence Studies: To support the development of generic loperamide formulations by comparing the metabolite profiles.

  • Forensic and Toxicological Analysis: As a certified reference material for the identification and quantification of this compound in cases of loperamide overdose or abuse.[9][14]

  • Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on the metabolism of loperamide by monitoring changes in the levels of this compound.

Experimental Protocols

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

  • This compound analytical reference standard

  • Loperamide (for method development and as a control)

  • Internal Standard (IS): O-Acetyl-loperamide or a stable isotope-labeled this compound (e.g., N-Desmethyl Loperamide-d3)[15][16]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate

  • Methyl tert-butylether

  • Human plasma (with appropriate anticoagulant)

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of plasma sample, add the internal standard solution.

  • Add 3 mL of Acetate Buffer (pH 5.0) and vortex for 30 seconds.[9]

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., UCT Clean Screen® XCEL I).[9][14]

  • Wash the cartridge with 2 mL of deionized water.

  • Wash the cartridge with 2 mL of 98:2 Methanol:Glacial Acetic Acid.[14]

  • Dry the cartridge under full vacuum for 5-10 minutes.

  • Wash the cartridge with 2 mL of Hexane.[14]

  • Elute the analyte and internal standard with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide.[14]

  • Evaporate the eluate to dryness under a stream of nitrogen at < 50 °C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • LC System: UHPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm).[9]

  • Mobile Phase A: 20 mM Ammonium Acetate in water.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient to separate this compound from loperamide and other endogenous plasma components.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 1-10 µL.

  • Column Temperature: 50 °C.[9]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4.1.4. Quantitative Data for LC-MS/MS Analysis

The following table provides representative MRM transitions for the analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound 463252[15]
Loperamide 477266[15]
O-Acetyl-loperamide (IS) 519266[15]

4.1.5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical linear range is 1.55 to 41.9 pmol/mL.[15]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Diagrams

Metabolic Pathway of Loperamide

Loperamide_Metabolism Loperamide Loperamide CYP3A4_CYP2C8 CYP3A4, CYP2C8 (Liver) Loperamide->CYP3A4_CYP2C8 Oxidative N-demethylation NDesmethyl_Loperamide This compound (Primary Metabolite) CYP3A4_CYP2C8->NDesmethyl_Loperamide

Caption: Metabolic conversion of loperamide to this compound.

Experimental Workflow for Quantification in Plasma

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Buffer_Vortex Add Buffer & Vortex Add_IS->Buffer_Vortex SPE Solid-Phase Extraction (SPE) Buffer_Vortex->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Inject Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis in plasma.

References

Application Notes and Protocols: Solid-Phase Extraction of N-Desmethyl-loperamide from Blood

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl-loperamide (also known as norloperamide) is the primary active metabolite of loperamide (B1203769), an over-the-counter antidiarrheal medication.[1][2][3] With the increasing reports of loperamide abuse for its opioid-like effects at high doses, the accurate quantification of both loperamide and this compound in biological matrices such as blood is crucial for clinical and forensic toxicology.[1][2][3] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption.[4][5][6] This document provides a detailed protocol for the solid-phase extraction of this compound and its parent drug, loperamide, from blood, intended for researchers, scientists, and drug development professionals. The described method is based on a mixed-mode SPE approach, which utilizes both non-polar and cation exchange retention mechanisms to effectively isolate these basic compounds from the complex blood matrix.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative data related to the extraction and analysis of this compound and loperamide from blood and plasma.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)Linearity Range (ng/mL)Lower Limit of Quantitation (pmol/mL)Reference
This compoundBloodSolid-Phase ExtractionUHPLC-MS/MS106 (at 5 ng/mL), 94.5 (at 50 ng/mL)0.5 - 250Not Reported[3]
LoperamideBloodSolid-Phase ExtractionUHPLC-MS/MS102 (at 5 ng/mL), 94.5 (at 50 ng/mL)0.5 - 250Not Reported[3]
N-demethylloperamideHuman PlasmaLiquid-Liquid ExtractionLC-MS79.4 ± 12.81.55 to 41.9 pmol/ml~0.25[9]
LoperamideHuman PlasmaLiquid-Liquid ExtractionLC-MS72.3 ± 1.501.04 to 41.7 pmol/ml~0.25[9]

Experimental Protocol

This protocol is adapted from a method utilizing a mixed-mode cation exchange SPE column.[1][2]

1. Materials and Reagents

  • Whole blood samples

  • Internal standard solution (e.g., methadone-d3)[10]

  • Acetate (B1210297) buffer (pH 5.0)

  • Deionized water

  • Methanol (B129727) (MeOH)

  • Glacial Acetic Acid

  • Hexane

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH)

  • Mixed-mode cation exchange SPE columns (e.g., UCT Clean Screen® XCEL I or similar)[1][2]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Pretreatment

  • Pipette 1 mL of the whole blood sample into a centrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 3 mL of acetate buffer (pH 5.0).[1][2]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and cell lysis.[1][2]

3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE manifold.

  • Sample Loading:

    • Apply the pretreated sample directly to the SPE column.[1][2]

    • Allow the sample to flow through the column at a rate of 1–2 mL/min.[1][2]

  • Washing:

    • Wash the column with 2 mL of deionized water.

    • Wash the column with 2 mL of a 98:2 (v/v) mixture of methanol and glacial acetic acid.[1][2]

    • Dry the column under full vacuum or pressure for 5 minutes.[1][2]

    • Wash the column with 2 mL of hexane.[1][2]

    • Dry the column again under full vacuum or pressure for 10 minutes.[1][2]

  • Elution:

    • Elute the analytes from the column with 2 mL of a 78:20:2 (v/v/v) mixture of dichloromethane, isopropyl alcohol, and ammonium hydroxide.[1][2]

    • Collect the eluate at a rate of 1–2 mL/min.[1][2]

4. Post-Extraction Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature below 50 °C.[1][2]

  • Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.[1][2]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for analysis.

5. Analytical Finish

The extracted samples can be analyzed using a validated LC-MS/MS method. A common approach involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to facilitate protonation of the analytes for positive electrospray ionization.[3][9]

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis blood 1. Add 1 mL Blood to Tube is 2. Add Internal Standard blood->is buffer 3. Add 3 mL Acetate Buffer (pH 5) is->buffer vortex1 4. Vortex for 30s buffer->vortex1 load 5. Load Sample onto SPE Column vortex1->load Pretreated Sample wash1 6. Wash with 2 mL DI Water load->wash1 wash2 7. Wash with 2 mL 98:2 MeOH:Acetic Acid wash1->wash2 dry1 8. Dry for 5 min wash2->dry1 wash3 9. Wash with 2 mL Hexane dry1->wash3 dry2 10. Dry for 10 min wash3->dry2 elute 11. Elute with 2 mL 78:20:2 DCM:IPA:NH4OH dry2->elute evaporate 12. Evaporate to Dryness (< 50°C) elute->evaporate Eluate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute vortex2 14. Vortex reconstitute->vortex2 transfer 15. Transfer to Vial vortex2->transfer lcms 16. LC-MS/MS Analysis transfer->lcms

Caption: Workflow for SPE of this compound from blood.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the mixed-mode SPE retention and elution mechanism for this compound, a basic compound.

SPE_Mechanism cluster_loading Sample Loading (Acidic Conditions, pH ~5) cluster_washing Washing Steps cluster_elution Elution (Basic Conditions) Analyte_Protonated Analyte (Basic) Positively Charged (Protonated) Retention Retention Mechanisms Analyte_Protonated->Retention Binds to Sorbent Sorbent SPE Sorbent (C8 + Cation Exchange) Sorbent->Retention NonPolar Non-Polar (C8) Retention->NonPolar Hydrophobic Interaction Ionic Ionic (Cation Exchange) Retention->Ionic Cation Exchange Wash_Polar Aqueous/Acidic Wash Removes Polar Interferences Retention->Wash_Polar Analyte Remains Bound Wash_NonPolar Organic Solvent Wash Removes Non-Polar Interferences Wash_Polar->Wash_NonPolar Analyte_Neutral Analyte Neutral (Deprotonated) Wash_NonPolar->Analyte_Neutral Analyte Remains Bound Disruption Disruption of Ionic Interaction Elution_Solvent Basic Organic Solvent (e.g., DCM:IPA:NH4OH) Elution Elution of Analyte Disruption->Elution Analyte is Eluted Elution_Solvent->Disruption

Caption: Mixed-mode SPE mechanism for basic compounds.

References

Application Notes and Protocols for the Synthesis of [11C]N-Desmethyl-loperamide in PET Imaging of P-gp Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a key component of the blood-brain barrier (BBB), where it restricts the entry of a wide array of xenobiotics into the brain.[1][2][3] Its function can be a significant hurdle in the development of centrally acting drugs and can contribute to multidrug resistance in tumors.[1] Positron Emission Tomography (PET) offers a non-invasive method to study the function of P-gp in vivo.[4][5]

[11C]N-Desmethyl-loperamide ([11C]dLop) has emerged as a superior radiotracer for imaging P-gp function compared to its parent compound, [11C]loperamide.[1][6] The metabolism of [11C]loperamide to [11C]dLop, which is also a P-gp substrate, complicates the quantification of P-gp function.[1][6][7][8][9] Utilizing [11C]dLop directly circumvents this issue as its metabolites show minimal brain penetration.[10][11][12] These notes provide a comprehensive overview of the synthesis of [11C]dLop and its application in PET imaging to assess P-gp function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis and in vivo application of [11C]this compound.

Table 1: Radiosynthesis and Quality Control of [11C]this compound

ParameterValueReference
Radiochemical Yield (decay-corrected)18 ± 2%[1][6]
Specific Radioactivity (decay-corrected)152 ± 48 GBq/µmol[1][6]
Radiochemical Purity>99%[1][6]
Synthesis Time~40 minutes[1][6]
Molar ActivityNot explicitly stated, but high specific activity is consistently reported

Table 2: In Vivo Brain Uptake of [11C]this compound in Preclinical and Clinical Studies

Species/ConditionBrain Uptake MetricFold Increase with P-gp Inhibition/KnockoutReference
Wild-Type Mice (PET)~3.5-fold lower than knockout3.5[1]
P-gp Knockout Mice (PET)Higher than wild-type-
Wild-Type Mice (ex vivo)~7-fold lower than knockout>7
P-gp Knockout Mice (ex vivo)Higher than wild-type-
Monkey (PET)Low baseline uptake>7[13][14]
Human (PET)Low brain entry (K1 = 0.009 ± 0.002 mL·cm⁻³·min⁻¹)P-gp inhibition studies performed, showing dose-dependent increase[10][11]

Experimental Protocols

I. Synthesis of the Amide Precursor for [11C]this compound

A detailed, two-step synthesis for the amide precursor is outlined below, based on reported methods.[15]

Step 1: Synthesis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

  • Combine 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-bromo-2,2-diphenylbutyronitrile (B143478) in acetonitrile.

  • Add diisopropylethylamine (2 equivalents).

  • Heat the reaction mixture at 70°C for approximately 31 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, purify the product using column chromatography to yield the intermediate nitrile.

Step 2: Hydrolysis to the Amide Precursor

  • Dissolve the intermediate nitrile from Step 1 in tert-butanol.

  • Add a solution of potassium hydroxide (B78521) (KOH).

  • Heat the mixture at 100°C for 48 hours.

  • After cooling, neutralize the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography to obtain the final amide precursor.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and LC-MS to confirm its identity and purity.[15]

II. Radiosynthesis of [11C]this compound

This protocol describes the methylation of the amide precursor with [11C]iodomethane.[1][6]

  • Preparation:

    • Dissolve the amide precursor (1.0 mg, 2.23 µmol) and potassium hydroxide (5.0 mg, 89.3 µmol) in dimethyl sulfoxide (B87167) (DMSO, 0.4 mL) in a sealed 1 mL reaction vial.

  • [11C]Iodomethane Trapping:

    • Bubble cyclotron-produced [11C]iodomethane in a stream of helium gas (15 mL/min) through the reaction vial until the radioactivity in the vial is maximized.

  • Reaction:

    • Heat the sealed reaction mixture at 80°C for 5 minutes.

  • Purification:

    • Dilute the reaction mixture with water (500 µL).

    • Inject the diluted mixture onto a reverse-phase high-performance liquid chromatography (HPLC) system for purification.

    • Collect the fraction corresponding to [11C]this compound.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Reconstitute the purified product in a sterile, injectable solution (e.g., physiological saline with a small amount of ethanol).

    • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial for intravenous injection.

III. Quality Control of [11C]this compound
  • Radiochemical Purity:

    • Analyze an aliquot of the final product using analytical radio-HPLC to determine the percentage of radioactivity corresponding to the desired product. The radiochemical purity should exceed 99%.[1][6]

  • Specific Activity:

    • Determine the specific activity by measuring the amount of radioactivity and the mass of the product. This is typically achieved by comparing the UV absorbance of the product peak on the HPLC chromatogram to a standard curve of the non-radioactive compound.

  • Residual Solvents:

    • Analyze for residual solvents (e.g., DMSO, ethanol) using gas chromatography to ensure they are within acceptable limits for human administration.

  • Sterility and Endotoxin (B1171834) Testing:

    • Perform standard sterility and endotoxin tests on the final product to ensure it is safe for intravenous injection.

IV. PET Imaging Protocol for P-gp Function
  • Subject Preparation:

    • Subjects (animal or human) should be fasted for an appropriate period before the scan.

    • For P-gp inhibition studies, administer the P-gp inhibitor (e.g., cyclosporin (B1163) A, tariquidar) at a predetermined time before the radiotracer injection.[7][16]

  • Radiotracer Administration:

    • Administer a bolus intravenous injection of [11C]this compound.

  • PET Data Acquisition:

    • Acquire dynamic PET scans of the brain for a duration of 90-120 minutes.[10][14][16]

    • For quantitative analysis, arterial blood sampling is often performed to measure the plasma concentration of the unchanged radiotracer over time.[10][16]

  • Data Analysis:

    • Reconstruct the PET images.

    • Generate time-activity curves for brain regions of interest.

    • Quantify brain uptake using metrics such as the Standardized Uptake Value (SUV) or by applying kinetic modeling (e.g., a one-tissue compartment model) to estimate the rate of radiotracer entry into the brain (K1).[10][16]

    • Compare the brain uptake between baseline and P-gp inhibited conditions to determine the extent of P-gp function.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling Start_Materials 4-(4-chlorophenyl)-4-hydroxypiperidine + 4-bromo-2,2-diphenylbutyronitrile Alkylation Alkylation (MeCN, DIPEA, 70°C) Start_Materials->Alkylation Intermediate_Nitrile Intermediate Nitrile Alkylation->Intermediate_Nitrile Hydrolysis Hydrolysis (t-BuOH, KOH, 100°C) Intermediate_Nitrile->Hydrolysis Amide_Precursor Amide Precursor Hydrolysis->Amide_Precursor Reaction Methylation (DMSO, KOH, 80°C) Amide_Precursor->Reaction Cyclotron [11C]CO2 from Cyclotron CH3I_Synth [11C]Iodomethane Synthesis Cyclotron->CH3I_Synth CH3I_Synth->Reaction Purification HPLC Purification Reaction->Purification Final_Product [11C]this compound Purification->Final_Product

Caption: Workflow for the synthesis of [11C]this compound.

Pgp_Function_Mechanism cluster_BBB Blood-Brain Barrier cluster_inhibition P-gp Inhibition Blood Blood Endothelial_Cell Endothelial Cell Blood->Endothelial_Cell [11C]dLop enters cell Brain Brain Endothelial_Cell->Blood P-gp mediated efflux Endothelial_Cell->Brain Low influx to brain Blocked_Pgp Blocked P-gp Pgp P-gp Inhibitor P-gp Inhibitor (e.g., Tariquidar) Inhibitor->Blocked_Pgp Inhibits P-gp Increased_Uptake Increased Brain Uptake Blocked_Pgp->Increased_Uptake Allows [11C]dLop entry

Caption: Mechanism of P-gp function and its imaging with [11C]dLop.

Experimental_Workflow Subject_Prep Subject Preparation (Fasting, +/- P-gp Inhibitor) Radiotracer_Admin Intravenous Injection of [11C]this compound Subject_Prep->Radiotracer_Admin PET_Scan Dynamic PET Scan (90-120 min) Radiotracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling (for Input Function) Radiotracer_Admin->Blood_Sampling Data_Analysis Data Analysis (Time-Activity Curves, Kinetic Modeling) PET_Scan->Data_Analysis Blood_Sampling->Data_Analysis Outcome Quantification of P-gp Function (e.g., K1, SUV ratio) Data_Analysis->Outcome

Caption: Experimental workflow for a [11C]this compound PET study.

References

Application Notes and Protocols for N-Desmethyl-loperamide in P-glycoprotein Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-loperamide, the major active metabolite of loperamide (B1203769), is a valuable tool in the study of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) transporter activity. P-gp is an ATP-dependent efflux pump that plays a critical role in drug disposition and resistance by actively transporting a wide range of substrates out of cells. This function is particularly important at physiological barriers such as the blood-brain barrier, the intestine, and in tumor cells, where P-gp expression can significantly impact drug efficacy and distribution.

This compound exhibits concentration-dependent interactions with P-gp. At low nanomolar concentrations (≤1 nM), it functions as a selective substrate, making it ideal for transport and permeability assays.[1][2] At higher micromolar concentrations (≥20 µM), it acts as a competitive inhibitor of P-gp.[1][2] This dual functionality, combined with its high selectivity for P-gp over other transporters like MRP1 and BCRP, makes this compound a versatile probe for in vitro P-gp transport studies.[1][2]

These application notes provide detailed protocols for utilizing this compound in common P-gp transport assays, including bidirectional permeability assays in MDCK-MDR1 and Caco-2 cell lines, and P-gp inhibition assays.

Data Presentation

Quantitative Data for P-gp Substrates and Inhibitors

Due to a lack of specific published data for this compound in bidirectional transport assays, the following table presents data for its parent compound, loperamide, a well-characterized P-gp substrate. This information can serve as a useful reference for expected results in similar assay systems.

CompoundCell LinePapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux Ratio (ER)Reference
LoperamideCaco-22.458.6853.54[3]
LoperamideCaco-21.1554.884.23[3]

Note: Papp (A-B) refers to the apparent permeability from the apical to the basolateral side, while Papp (B-A) is the permeability from the basolateral to the apical side. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.

The following table provides IC50 values for common P-gp inhibitors. While these values were determined using various P-gp substrates, they are representative of the inhibitory potency of these compounds and can be used as a reference for designing inhibition studies with this compound.

InhibitorP-gp SubstrateCell Line/SystemIC50 (µM)Reference
Verapamil (B1683045)N-methylquinidineP-gp vesicles3.9[4]
Cyclosporin (B1163) ALoperamideMDCK-MDR10.78 ± 0.04[5]
QuinidineLoperamideCaco-2-[6]
ZosuquidarVariousCaco-2/MDCK-MDR1~0.005[7]

Experimental Protocols

Protocol 1: Bidirectional Permeability Assay using MDCK-MDR1 Cells

This protocol is designed to determine if this compound is a substrate of P-gp by measuring its transport across a monolayer of MDCK cells overexpressing human P-gp.

Materials:

  • MDCK-MDR1 cells

  • DMEM with 10% FBS, 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto Transwell® inserts at a density of approximately 0.5 x 106 cells/cm2.

  • Cell Culture: Culture the cells for 3-5 days to allow for the formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be consistent and above a predetermined threshold (e.g., >200 Ω·cm2).

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Transport Assay (Apical to Basolateral - A-B):

    • To the apical (upper) chamber, add HBSS containing this compound at the desired concentration (e.g., 1 µM).

    • To the basolateral (lower) chamber, add fresh HBSS.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Transport Assay (Basolateral to Apical - B-A):

    • To the basolateral (lower) chamber, add HBSS containing this compound at the same concentration as the A-B assay.

    • To the apical (upper) chamber, add fresh HBSS.

    • Incubate under the same conditions as the A-B assay.

    • At the end of the incubation, collect samples from both chambers.

  • Inhibitor Control (Optional): To confirm P-gp mediated transport, run the assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).

  • Sample Analysis: Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the insert

      • C0 is the initial concentration in the donor chamber

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Protocol 2: P-gp Inhibition Assay

This protocol determines the inhibitory potential of a test compound on P-gp mediated transport using this compound as the probe substrate.

Materials:

  • Same as Protocol 1

  • Test compound stock solution (in DMSO)

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Inhibition Assay:

    • Pre-incubate the cell monolayers with various concentrations of the test compound or the positive control inhibitor in HBSS in both the apical and basolateral chambers for 30 minutes at 37°C.

    • After pre-incubation, add this compound (at a low, substrate concentration, e.g., 1 nM) to the basolateral chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

    • Collect samples from the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of this compound efflux for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

P_glycoprotein_Transport_Mechanism cluster_membrane Cell Membrane pgp {P-glycoprotein (P-gp)|Efflux Transporter} extracellular Extracellular Space (e.g., Bloodstream) pgp->extracellular Active Efflux adp ADP + Pi pgp->adp substrate This compound (Substrate) intracellular Intracellular Space (Cytosol) intracellular->pgp Binding substrate->intracellular Passive Diffusion atp ATP atp->pgp

Caption: P-glycoprotein mediated efflux of this compound.

Bidirectional_Permeability_Assay_Workflow cluster_transport Bidirectional Transport start Start seed_cells Seed MDCK-MDR1 or Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 3-21 days to form a confluent monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER) culture_cells->check_integrity prepare_assay Wash and pre-incubate monolayers check_integrity->prepare_assay transport_ab A -> B Transport: Add this compound to Apical side prepare_assay->transport_ab transport_ba B -> A Transport: Add this compound to Basolateral side prepare_assay->transport_ba incubate Incubate at 37°C transport_ab->incubate transport_ba->incubate collect_samples Collect samples from Apical and Basolateral chambers incubate->collect_samples analyze_samples Quantify concentration by LC-MS/MS collect_samples->analyze_samples calculate_results Calculate Papp and Efflux Ratio analyze_samples->calculate_results end End calculate_results->end

Caption: Workflow for a bidirectional permeability assay.

Pgp_Inhibition_Assay_Logic substrate {this compound|<10 nM} pgp P-glycoprotein substrate->pgp Binds to substrate site inhibitor {Test Compound / Verapamil|Concentration Range} inhibitor->pgp Binds to inhibitor site efflux Efflux pgp->efflux inhibition Inhibition pgp->inhibition ic50 IC50 Value inhibition->ic50 Determines

Caption: Logical relationship in a P-gp inhibition assay.

References

Application Note: UHPLC-MS/MS Analysis of Loperamide and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective method for the simultaneous quantification of loperamide (B1203769) and its major metabolites in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical and forensic toxicology.

Introduction

Loperamide is a synthetic, peripherally acting opioid agonist widely used for the treatment of diarrhea.[1][2] It primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility.[1] Due to extensive first-pass metabolism in the liver, systemic bioavailability is low, minimizing central nervous system effects at therapeutic doses.[3][4] The primary metabolic pathway is oxidative N-demethylation, mediated mainly by cytochrome P450 enzymes CYP3A4 and CYP2C8, leading to the formation of N-desmethyl loperamide.[1][3][4] Other metabolites, including didesmethylloperamide and hydroxylated forms, have also been identified.[1][5] Given its potential for cardiac toxicity at high doses and increasing reports of abuse, robust analytical methods for monitoring loperamide and its metabolites are crucial.

Metabolic Pathway of Loperamide

Loperamide undergoes significant metabolism in the liver. The main transformation is the removal of a methyl group (N-demethylation) to form N-desmethyl loperamide.[1][3] This process is primarily carried out by the CYP3A4 and CYP2C8 isoenzymes.[3][4] Further demethylation can lead to the formation of didesmethylloperamide.[5] Other minor metabolic routes include N- and C-hydroxylation.[1]

Loperamide Metabolism Metabolic Pathway of Loperamide Loperamide Loperamide N_Desmethyl_Loperamide N-desmethyl loperamide Loperamide->N_Desmethyl_Loperamide CYP3A4, CYP2C8 Other_Metabolites Hydroxylated Metabolites, Loperamide-N-oxide Loperamide->Other_Metabolites CYP Enzymes Didesmethyl_Loperamide didesmethylloperamide N_Desmethyl_Loperamide->Didesmethyl_Loperamide CYP Enzymes

Caption: Metabolic pathway of loperamide.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of loperamide and its metabolites from human plasma.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate amount of an internal standard (e.g., methadone-d3).[6]

    • Add 3 mL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0) to the sample.[7]

    • Vortex the mixture for 30 seconds.[7]

  • Solid-Phase Extraction:

    • Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange column).

    • Condition the cartridge with sequential additions of methanol (B129727) and deionized water.

    • Load the pre-treated sample onto the cartridge and allow it to flow through at a rate of 1-2 mL/min.[7]

    • Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 2% acetic acid in methanol) to remove interferences.

    • Dry the cartridge thoroughly under vacuum.[7]

  • Elution and Reconstitution:

    • Elute the analytes with 2 mL of a strong organic solvent mixture, often containing a small amount of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium hydroxide).[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 50°C.[7]

    • Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.[7]

    • Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following are typical starting conditions. Optimization may be required.

UHPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium acetate
Mobile Phase B 0.1% Formic acid in methanol/acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Retention Times

The following table summarizes the precursor and product ions for monitoring loperamide and its key metabolites, along with typical retention times under the described chromatographic conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Loperamide 477.2266.2253.8
N-desmethyl loperamide 463.2252.2253.5
Didesmethyl loperamide 449.2238.2283.2
Methadone-d3 (IS) 313.3268.3223.6

Note: Collision energies and retention times are instrument-dependent and may require optimization.

Quantitative Performance

The method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below.

ParameterLoperamideN-desmethyl loperamideDidesmethyl loperamide
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 100
Limit of Quantification (LOQ) (ng/mL) 0.10.10.1
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% RSD) <15%<15%<15%
Recovery (%) >85%>85%>85%

Experimental Workflow

UHPLC-MS/MS Workflow Analytical Workflow for Loperamide and Metabolites cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Pretreat Pre-treatment (Buffer Addition) Spike->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Injection into UHPLC Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Electrospray Ionization Chrom->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: UHPLC-MS/MS workflow for loperamide analysis.

Conclusion

The described UHPLC-MS/MS method provides a robust and reliable approach for the quantification of loperamide and its primary metabolites in human plasma. The detailed sample preparation protocol and optimized instrument parameters ensure high sensitivity, selectivity, and accuracy, making it a valuable tool for a wide range of research and clinical applications.

References

Application Notes and Protocols for the Bioanalytical Method of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-loperamide is the primary and pharmacologically active metabolite of loperamide (B1203769), a widely used peripherally acting opioid receptor agonist for the treatment of diarrhea.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed, validated bioanalytical method for the determination of this compound in human plasma and blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method Overview

The method described herein involves the extraction of this compound and an internal standard from a biological matrix followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry. Two common extraction techniques are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of method may depend on laboratory resources and desired sample cleanup efficiency.

Experimental Workflow

Bioanalytical Workflow for this compound Sample Biological Sample (Plasma/Blood) Pretreatment Sample Pretreatment (e.g., add buffer, IS) Sample->Pretreatment Extraction Extraction Pretreatment->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 1 SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 2 Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Report Report Generation Data->Report

Caption: Experimental workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated bioanalytical method for this compound.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterSetting
Chromatography
LC SystemThermo Scientific™ Dionex™ 3000 or equivalent[3]
ColumnUCT Selectra® C18, 100 x 2.1 mm, 1.8 µm[4]
Guard ColumnUCT Selectra® C18, 10 x 2.1 mm, 1.8 µm[4]
Column Temperature50 °C[4]
Mobile Phase ADeionized Water + 0.1% Formic Acid[3]
Mobile Phase BAcetonitrile + 0.1% Formic Acid[3]
Flow Rate0.3 mL/min[4]
Injection Volume1 µL[4]
Mass Spectrometry
MS SystemThermo Scientific™ TSQ Vantage™ or equivalent[4]
Ionization ModePositive Electrospray Ionization (ESI+)[5]
MRM Transitionm/z 463 -> 252[5]
Internal StandardO-Acetyl-loperamide (m/z 519 -> 266)[5] or Methadone-d3[2]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1.55 to 41.9 pmol/mL[6]
Lower Limit of Quantitation (LLOQ)~0.25 pmol/mL[6]
Recovery
This compound79.4 ± 12.8% (64.9 - 88.8%)[6]
Precision & Accuracy
Intra-assay Variability2.1 to 14.5%[6]
Inter-assay Variability2.1 to 14.5%[6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)[7]

This protocol is adapted from a method for the extraction of loperamide and this compound from blood.[7]

1. Sample Pretreatment:

  • To 1 mL of blood or plasma sample in a polypropylene (B1209903) tube, add 3 mL of Acetate Buffer (pH 5).

  • Add the appropriate amount of internal standard (e.g., O-Acetyl-loperamide).

  • Vortex the samples for 30 seconds to mix.

2. Solid-Phase Extraction:

  • Use a Clean Screen® XCEL I (130 mg / 6 mL) SPE cartridge.[4] No preconditioning is required.

  • Apply the pretreated sample to the SPE tube.

  • Allow the sample to flow through the column at a rate of 1–2 mL/min.

  • Wash the column with 2 mL of deionized water.

  • Wash the column with 2 mL of 98:2 Methanol:Glacial Acetic Acid.

  • Dry the column for 5 minutes under full vacuum or pressure.

  • Wash the column with 2 mL of Hexane.

  • Dry the column for 10 minutes under full vacuum or pressure.

  • Elute the analytes with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide.

  • Collect the eluate at a rate of 1–2 mL/min.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at < 50 °C.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)[2][6]

1. Sample Pretreatment:

  • To a known volume of plasma, add the internal standard (e.g., O-Acetyl-loperamide[6] or Methadone-d3[2]).

  • Make the sample alkaline.

2. Liquid-Liquid Extraction:

  • Add an appropriate volume of extraction solvent (e.g., methyl tert-butyl ether[6] or acetic acid ethyl ester[2]).

  • Vortex vigorously for an adequate time.

  • Centrifuge to separate the organic and aqueous layers.

3. Evaporation and Reconstitution:

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Signaling Pathway

This compound, similar to its parent compound loperamide, acts as a selective agonist of the peripheral μ-opioid receptors.[1][3] The binding of this compound to these G-protein coupled receptors on enteric neurons leads to a cascade of intracellular events that ultimately reduce intestinal motility.

Mu-Opioid_Receptor_Signaling NDL This compound MOR μ-Opioid Receptor (GPCR) NDL->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter Peristalsis ↓ Intestinal Motility (Reduced Peristalsis) Neurotransmitter->Peristalsis

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

References

Application Notes and Protocols for N-Desmethyl-loperamide in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-desmethyl-loperamide, the primary metabolite of loperamide (B1203769), in drug-drug interaction (DDI) studies. The protocols detailed below offer standardized methods for assessing the DDI potential of new chemical entities related to cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp).

Introduction

Loperamide is a synthetic opioid used for the treatment of diarrhea.[1] Its systemic bioavailability is very low due to extensive first-pass metabolism in the gut and liver, primarily through N-demethylation to this compound.[1] This metabolic process is predominantly catalyzed by CYP3A4 and CYP2C8.[1][2][3] Both loperamide and its metabolite are also substrates for the efflux transporter P-glycoprotein (P-gp), which limits their absorption and distribution, particularly into the central nervous system.[4][5]

The formation of this compound serves as a sensitive and specific index reaction for investigating the inhibitory or inductive potential of new drugs on both CYP3A4 and P-gp, two key players in drug metabolism and disposition.

Application Note 1: this compound as a Probe for CYP3A4/P-gp Activity

The dual substrate nature of loperamide for both CYP3A4 and P-gp makes its metabolism to this compound a valuable tool in DDI screening. Co-administration of a drug that inhibits CYP3A4 and/or P-gp can lead to a significant increase in loperamide plasma concentrations, a phenomenon that can be quantified by monitoring the parent drug and its N-desmethyl metabolite.[5] This makes the loperamide N-demethylation reaction a crucial assay in both in vitro and in vivo DDI studies.

G cluster_gut Intestinal Lumen / Enterocyte cluster_portal Portal Vein cluster_liver Hepatocyte (Liver) cluster_systemic Systemic Circulation LOP_Lumen Loperamide (Oral Dose) LOP_Enterocyte Loperamide LOP_Lumen->LOP_Enterocyte Absorption Pgp_Gut P-gp Efflux Pgp_Gut->LOP_Lumen Efflux LOP_Enterocyte->Pgp_Gut CYP3A4_Gut CYP3A4 LOP_Enterocyte->CYP3A4_Gut Metabolism Portal_LOP Loperamide LOP_Enterocyte->Portal_LOP NDL_Gut This compound CYP3A4_Gut->NDL_Gut Portal_NDL This compound NDL_Gut->Portal_NDL LOP_Liver Loperamide Portal_LOP->LOP_Liver NDL_Liver This compound Portal_NDL->NDL_Liver CYP3A4_Liver CYP3A4 LOP_Liver->CYP3A4_Liver CYP2C8_Liver CYP2C8 LOP_Liver->CYP2C8_Liver Systemic_LOP Loperamide (Low) LOP_Liver->Systemic_LOP CYP3A4_Liver->NDL_Liver Major CYP2C8_Liver->NDL_Liver Major Systemic_NDL This compound NDL_Liver->Systemic_NDL

Caption: Loperamide metabolism and transport pathway.

Application Note 2: In Vitro Drug-Drug Interaction Studies

In vitro assays are fundamental for characterizing a new chemical entity's potential to cause DDIs. The formation of this compound in human liver microsomes (HLMs) is a recommended index reaction for assessing CYP3A4 inhibition.[6]

Protocol 1: CYP3A4 Inhibition Assay Using Loperamide N-Demethylation

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on loperamide N-demethylation activity, a marker for CYP3A4 activity.

Materials:

  • Human Liver Microsomes (HLMs), pooled

  • Loperamide

  • Test Compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • Positive Control Inhibitor (e.g., Ketoconazole, a strong CYP3A4 inhibitor)[2]

  • Acetonitrile (B52724) (ACN) with internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of loperamide, test compound, and positive control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-incubate HLMs (final protein concentration ~0.2-0.5 mg/mL), loperamide (at a concentration near its Km, e.g., 20 µM), and the test compound (at various concentrations) in phosphate buffer at 37°C for 5-10 minutes.[2]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Reagents (HLMs, Loperamide, Buffer, Test Compound, NADPH) B Pre-incubate HLM, Loperamide & Test Compound at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (10-20 min) C->D E Terminate Reaction (Ice-cold Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis (Quantify this compound) F->G H Data Analysis (Calculate IC50) G->H

Caption: In Vitro CYP3A4 Inhibition Assay Workflow.

Quantitative Data from In Vitro Studies

The following table summarizes key kinetic and inhibition parameters related to loperamide N-demethylation found in the literature.

ParameterMatrixValueEnzyme(s)Reference
Km (high-affinity) Human Liver Microsomes21.1 µMCYP3A4, CYP2C8[2]
Km (low-affinity) Human Liver Microsomes83.9 µMCYP2B6, CYP2D6[2]
Vmax (high-affinity) Human Liver Microsomes122.3 pmol/min/mgCYP3A4, CYP2C8[2]
Vmax (low-affinity) Human Liver Microsomes412.0 pmol/min/mgCYP2B6, CYP2D6[2]
Ketoconazole Inhibition Human Liver Microsomes~90% inhibitionCYP3A4[2]
Quercetin Inhibition Human Liver Microsomes~40% inhibitionCYP2C8[2]
DHB KI Human Intestinal Microsomes5.0 ± 0.9 µMCYP3A4[6]
DHB kinact Human Intestinal Microsomes0.38 ± 0.02 min-1CYP3A4[6]

DHB: 6′,7′-dihydroxybergamottin (a component of grapefruit juice)

Application Note 3: Clinical Drug-Drug Interaction Studies

Based on in vitro findings, clinical DDI studies may be necessary to assess the in vivo relevance of an interaction. A clinical study investigating the effect of an inhibitor on loperamide pharmacokinetics provides definitive data for regulatory submissions and labeling recommendations.[7]

Protocol 2: Clinical DDI Study with Loperamide

Objective: To evaluate the effect of a co-administered drug (inhibitor) on the pharmacokinetics of loperamide and this compound in healthy volunteers.

Study Design:

  • A randomized, two-phase, open-label, crossover design is commonly used.[6][7]

  • A washout period of appropriate duration separates the two treatment phases.

Procedure:

  • Phase 1 (Control): Administer a single oral dose of loperamide (e.g., 8 mg or 16 mg) to fasted healthy subjects.[6][8]

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[6][8]

  • Washout Period: A period of at least 7 days to ensure complete elimination of loperamide and its metabolite.

  • Phase 2 (Inhibitor): Administer the inhibitor drug to reach steady-state concentrations. Then, co-administer the same single oral dose of loperamide.

  • Blood Sampling: Repeat the blood sampling schedule as in Phase 1.

  • Bioanalysis: Analyze plasma samples for concentrations of both loperamide and this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both analytes in both phases.

  • Statistical Analysis: Determine the geometric mean ratios (Phase 2 / Phase 1) for AUC and Cmax to quantify the magnitude of the interaction.

G A Phase 1: Administer Loperamide Alone B Serial Blood Sampling (0-72h) A->B C Washout Period (≥ 7 days) B->C F Bioanalysis (LC-MS/MS) [Loperamide] & [this compound] B->F D Phase 2: Administer Inhibitor + Loperamide C->D E Serial Blood Sampling (0-72h) D->E E->F G Pharmacokinetic Analysis (Calculate AUC, Cmax) F->G H Statistical Assessment (Geometric Mean Ratios) G->H

Caption: Clinical DDI Study Workflow.

Pharmacokinetic Data from Clinical Studies

The table below presents pharmacokinetic parameters for loperamide from a study in healthy volunteers. An increase in these parameters upon co-administration with an inhibitor would indicate a DDI.

ParameterLoperamide DoseValue (Mean ± SD)Reference
Cmax 8 mg (4 x 2mg capsules)1.18 ± 0.37 ng/mL[8]
Tmax 8 mg (4 x 2mg capsules)5.38 ± 0.74 h[8]
AUC0-72h 8 mg (4 x 2mg capsules)19.26 ± 7.79 ng·h/mL[8]
t1/2 8 mg (4 x 2mg capsules)11.35 ± 2.06 h[8]
AUC Ratio (GFJ/Water) 16 mg1.7-fold increase[6]

GFJ: Grapefruit Juice (a known CYP3A4 inhibitor)

Conclusion

References

Application Notes: Utilizing [¹¹C]N-Desmethyl-loperamide for Brain Uptake and P-glycoprotein Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[¹¹C]N-Desmethyl-loperamide ([¹¹C]dLop) is a radiolabeled analog of loperamide, a peripherally acting opioid agonist. Loperamide itself does not typically cross the blood-brain barrier (BBB) due to efficient efflux by the P-glycoprotein (P-gp) transporter, an ATP-binding cassette (ABC) transporter.[1][2] While [¹¹C]loperamide was initially explored for imaging P-gp function with Positron Emission Tomography (PET), it was found to be heavily metabolized into [¹¹C]dLop, which is also a P-gp substrate, thereby complicating quantitative analysis.[1][3][4] Consequently, [¹¹C]dLop has been developed and validated as a superior, more stable radiotracer for the in vivo assessment and quantification of P-gp function at the BBB.[4][5] Its low brain uptake under normal conditions and significant increase upon P-gp inhibition allow for a sensitive measure of transporter activity.[4][6]

Principle of Application

The fundamental principle behind using [¹¹C]dLop in brain uptake studies is to measure the activity of the P-gp efflux pump. In a healthy state where the BBB is intact and P-gp is fully functional, intravenously administered [¹¹C]dLop is actively transported out of the brain endothelial cells, resulting in very low concentrations of the radiotracer in the brain tissue.[4][5] When P-gp function is inhibited (either pharmacologically with inhibitors like tariquidar (B1662512) or cyclosporin (B1163) A, or in genetically modified models lacking P-gp), the efflux of [¹¹C]dLop is blocked.[4][6] This leads to a marked increase in its accumulation in the brain, which can be quantified using PET imaging.[6] The ratio of brain uptake with and without P-gp inhibition serves as a direct measure of P-gp function.[4][6] Studies have confirmed that [¹¹C]dLop is highly selective for P-gp over other common BBB transporters like multidrug resistance protein 1 (Mrp1) and breast cancer resistance protein (BCRP) at the low concentrations used in PET imaging.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical and clinical studies using [¹¹C]dLop to assess P-gp function.

Table 1: Preclinical Brain Uptake of [¹¹C]dLop in Rodents

Species/ModelConditionBrain Uptake MetricResultFold Increase vs. ControlReference
Mouse Wild-TypePET MeasurementLow Uptake-[4]
P-gp Knockout (mdr-1a-/-)PET Measurement (at 30 min)Increased Uptake~3.5x[4]
P-gp Knockout (mdr-1a-/-)Ex Vivo Measurement (at 30 min)Increased Uptake>7x[4]
Rat ControlDistribution Volume (Vₜ)2.1-[6]
+ Cyclosporin A (50 mg/kg)Distribution Volume (Vₜ)7.3~3.5x[6]
+ Tariquidar (20 mg/kg)Distribution Volume (Vₜ)4.7~2.2x[6]

Table 2: Preclinical and Clinical Brain Uptake of [¹¹C]dLop in Monkeys and Humans

SpeciesConditionBrain Uptake MetricResultFold Increase vs. BaselineReference
Monkey BaselinePET RadioactivityLow Uptake-[4]
+ P-gp BlockadePET RadioactivityIncreased Uptake>7x[4]
Human BaselineStandardized Uptake Value (SUV)~15%-[5][9]
BaselineRate of Brain Entry (K₁)0.009 mL·cm⁻³·min⁻¹-[5][9]
+ Tariquidar (2 mg/kg)Brain Uptake (SUV·min)271 ± 54~1.3x[10]
+ Tariquidar (4 mg/kg)Brain UptakeIncreased Uptake~2x[10]
+ Tariquidar (6 mg/kg)Brain UptakeIncreased Uptake~4x[10]

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]this compound ([¹¹C]dLop)

This protocol is based on the N-[¹¹C]methylation of the amide precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-N-methyl-2,2-diphenylbutanamide.[4][11]

Materials:

  • Amide precursor (2)

  • [¹¹C]Methyl iodide ([¹¹C]MeI) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Potassium hydroxide (B78521) (KOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridges

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • Precursor Preparation: Dissolve the amide precursor (approximately 0.5-1.0 mg) in 250-300 µL of DMSO.

  • [¹¹C]Methylation Reaction:

    • Produce [¹¹C]MeI from cyclotron-produced [¹¹C]CO₂.

    • Trap the [¹¹C]MeI in the reaction vessel containing the precursor solution and a small amount of aqueous KOH.

    • Heat the sealed reaction vessel at 80°C for 5 minutes.[11][12]

  • Quenching and Purification:

    • After the reaction, quench the mixture with 0.5 mL of HPLC mobile phase.

    • Inject the entire mixture onto the semi-preparative HPLC column for purification.

  • Isolation and Formulation:

    • Collect the HPLC fraction corresponding to [¹¹C]dLop.

    • Trap the collected fraction on an SPE cartridge.

    • Wash the cartridge with sterile water for injection to remove HPLC solvents.

    • Elute the final product from the SPE cartridge using a small volume of ethanol.

    • Dilute the ethanolic solution with sterile saline for intravenous injection.

  • Quality Control:

    • Perform analytical radio-HPLC to confirm radiochemical purity (>99%).

    • Determine the specific activity. Typical isolated radiochemical yields are around 18-30%, with synthesis times of approximately 40 minutes.[3][11][13]

G cluster_synthesis Radiosynthesis Workflow start Cyclotron-Produced [¹¹C]CO₂ step1 Conversion to [¹¹C]Methyl Iodide start->step1 step2 Reaction with Amide Precursor (in DMSO, KOH, 80°C) step1->step2 step3 HPLC Purification step2->step3 step4 SPE Formulation step3->step4 end Final [¹¹C]dLop Product (for injection) step4->end qc Quality Control (Purity, Specific Activity) end->qc

Workflow for the radiosynthesis of [¹¹C]dLop.
Protocol 2: In Vivo PET Imaging in Rodent Models

This protocol provides a general framework for assessing [¹¹C]dLop brain uptake in rats or mice.[4][6]

Materials:

  • [¹¹C]dLop formulated for intravenous injection.

  • Anesthesia (e.g., isoflurane).

  • P-gp inhibitor (e.g., Tariquidar, 20 mg/kg or Cyclosporin A, 50 mg/kg) or vehicle control.[6]

  • Small animal PET scanner.

  • Arterial blood sampling setup (optional, for kinetic modeling).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with 1.5-2.0% isoflurane (B1672236) in oxygen).

    • Place a catheter in the tail vein for injection of the radiotracer and any pharmacological agents.

    • If arterial blood sampling is required for full kinetic modeling, cannulate the femoral artery.

  • P-gp Inhibition (for inhibitor group):

    • Administer the P-gp inhibitor intravenously at the specified dose (e.g., Tariquidar, 20 mg/kg) approximately 15-30 minutes prior to the radiotracer injection.[6] The control group receives a vehicle injection.

  • Radiotracer Administration and PET Scan:

    • Position the anesthetized animal in the PET scanner.

    • Administer a bolus intravenous injection of [¹¹C]dLop.

    • Begin a dynamic PET scan acquisition immediately upon injection, typically for 60-120 minutes.[6]

  • Blood Sampling (optional):

    • If an arterial line is in place, collect timed arterial blood samples throughout the scan to generate a plasma input function.

    • Process blood samples to separate plasma and measure radioactivity.

    • Perform radio-HPLC analysis on plasma samples to determine the fraction of unchanged parent radiotracer over time.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Draw regions of interest (ROIs) over the whole brain and other relevant areas.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate standardized uptake values (SUV) or, if blood data is available, perform kinetic modeling (e.g., one-tissue compartment model) to estimate parameters like the volume of distribution (Vₜ) and influx rate (K₁).[6][14]

    • Compare the outcome measure (SUV or Vₜ) between the control and P-gp inhibitor groups.

G cluster_workflow In Vivo Animal PET Study Workflow cluster_groups prep Animal Preparation (Anesthesia, Catheterization) control Control Group: Administer Vehicle prep->control inhibit Inhibitor Group: Administer P-gp Inhibitor (e.g., Tariquidar) prep->inhibit scan Administer [¹¹C]dLop (i.v.) & Begin Dynamic PET Scan (60-120 min) control->scan inhibit->scan blood Arterial Blood Sampling (Optional) scan->blood analysis Image Reconstruction & Data Analysis (ROI, TAC, SUV, Vₜ) scan->analysis blood->analysis compare Compare Brain Uptake (Control vs. Inhibitor) analysis->compare

Workflow for an animal PET study using [¹¹C]dLop.
Protocol 3: Human Brain PET Imaging

This protocol is a generalized procedure based on published human studies with [¹¹C]dLop.[5][9][10] All procedures must be approved by an appropriate Institutional Review Board (IRB) and Radioactive Drug Research Committee (RDRC).

Materials:

  • [¹¹C]dLop meeting all quality and sterility standards for human use.

  • PET/CT or PET/MR scanner.

  • P-gp inhibitor (e.g., Tariquidar) or placebo for baseline vs. blocked studies.

  • Automated blood sampling system and/or manual arterial line setup.

Procedure:

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • Insert two intravenous catheters: one for radiotracer/drug administration and one in the contralateral arm for manual blood sampling if an arterial line is not used.

    • For kinetic modeling, an arterial line is placed in the radial artery for continuous blood radioactivity measurement and collection of samples for metabolite analysis.

  • Baseline or Blockade Scan:

    • For blockade scans, infuse the P-gp inhibitor (e.g., tariquidar 2-6 mg/kg) over a set period before the radiotracer injection.[10]

    • Position the subject's head in the scanner and secure it to minimize motion. Perform a transmission scan (using CT or a point source) for attenuation correction.[9]

  • PET Acquisition:

    • Administer a bolus intravenous injection of [¹¹C]dLop (e.g., ~730 MBq).[9]

    • Start a dynamic 3D PET scan of the brain for 90-120 minutes simultaneously with the injection.[5][9]

  • Arterial Blood Sampling and Analysis:

    • Continuously measure whole-blood radioactivity using an automated system.

    • Collect discrete arterial blood samples at increasing intervals throughout the scan.

    • Centrifuge samples to obtain plasma. Measure plasma radioactivity and analyze via radio-HPLC to determine the percentage of parent [¹¹C]dLop versus radiometabolites over time.

  • Data Analysis:

    • Correct PET data for attenuation, scatter, and motion, and reconstruct into a dynamic image series.

    • Co-register PET images to a subject's MRI scan for anatomical delineation of brain regions.

    • Generate time-activity curves for various regions of interest.

    • Using the metabolite-corrected arterial plasma input function, apply a one-tissue compartment model to the time-activity curves to calculate K₁ (the rate of radiotracer entry into the brain) and Vₜ (the total volume of distribution).[5][10]

    • The change in K₁ or Vₜ between baseline and blockade scans quantifies the level of P-gp inhibition at the BBB.

G cluster_pathway Mechanism of [¹¹C]dLop at the Blood-Brain Barrier cluster_bbb Endothelial Cell (BBB) blood Bloodstream ([¹¹C]dLop) pgp P-gp Transporter blood->pgp Uptake brain Brain Parenchyma pgp->blood Efflux (Baseline) pgp->brain Low Entry (Baseline) pgp->brain Increased Entry (P-gp Blocked) inhibitor P-gp Inhibitor (e.g., Tariquidar) inhibitor->pgp Blockade

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl-loperamide Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of N-Desmethyl-loperamide from tissue samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve extraction recovery and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from tissue samples?

A1: The two most common methods for extracting this compound from tissue samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is often used for post-mortem tissue analysis and involves homogenizing the tissue in a buffer, followed by extraction with an organic solvent like n-butyl chloride.[1] SPE is also a viable method, particularly for cleaning up complex sample matrices, and has been effectively used for blood samples, which can be adapted for tissue homogenates.[2][3]

Q2: What kind of extraction recovery can I expect for this compound?

Q3: Why is tissue homogenization a critical step?

A3: Tissue homogenization is essential for disrupting the cellular structure and releasing the analyte into the extraction solvent, thereby maximizing recovery. The choice of homogenization technique can impact the extraction efficiency. Common methods include mechanical homogenization (e.g., bead beaters, rotor-stators) and enzymatic digestion. For most tissues, mechanical methods are sufficient; however, for tougher tissues like the heart or lung, a preliminary enzymatic digestion step may be necessary to achieve effective homogenization.

Q4: How can I minimize matrix effects during LC-MS/MS analysis of tissue extracts?

A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in the LC-MS/MS analysis of complex biological samples like tissue homogenates.[4] These effects can interfere with the accurate quantification of this compound. To mitigate matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Utilize a robust extraction and cleanup protocol (SPE is often effective at removing interfering matrix components).

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.

Q5: What are some key validation parameters for a bioanalytical method for this compound in tissue?

A5: A robust bioanalytical method validation should be performed according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[5] Key parameters to assess include:

  • Selectivity and Specificity: Ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Recovery: Measure the efficiency of the extraction process.

  • Matrix Effect: Evaluate the influence of the sample matrix on the analytical signal.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Inefficient Tissue Homogenization - Ensure the tissue is completely homogenized. For tough tissues (e.g., heart, lung), consider incorporating an enzymatic digestion step prior to mechanical homogenization. - Optimize the homogenization time and speed.
Inappropriate Extraction Solvent (LLE) - this compound is a basic compound. Ensure the pH of the aqueous phase is alkaline to keep the analyte in its neutral, more extractable form. - Test different organic solvents with varying polarities (e.g., n-butyl chloride, methyl tert-butyl ether, diethyl ether).
Suboptimal SPE Protocol - Verify that the sorbent chemistry is appropriate for retaining this compound. - Optimize the pH of the loading solution to ensure the analyte is retained on the sorbent. - Evaluate the composition and volume of the wash and elution solvents to prevent premature elution of the analyte and ensure complete elution in the final step.
Analyte Binding to Matrix Components - Consider a protein precipitation step prior to LLE or SPE to remove proteins that may bind to the analyte. - Adjusting the pH of the homogenization buffer can sometimes disrupt analyte-protein binding.
Analyte Degradation - Assess the stability of this compound in the tissue homogenate and throughout the extraction process. - Keep samples on ice and minimize the time between homogenization and extraction.
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Homogenization - Standardize the homogenization procedure for all samples, including tissue weight to buffer volume ratio, homogenization time, and speed. - Ensure the same homogenization technique is used for all samples in a study.
Matrix Effects in LC-MS/MS - Implement strategies to mitigate matrix effects as described in the FAQs (e.g., improved cleanup, optimized chromatography, use of a stable isotope-labeled internal standard). - Evaluate the matrix effect for each tissue type being analyzed.
Inconsistent pH Adjustment - Precisely control the pH during all liquid-liquid extraction steps. Small variations in pH can significantly impact the extraction efficiency of ionizable compounds.
Sample Contamination - Ensure all labware is clean and free of contaminants. - Use high-purity solvents and reagents.

Data Presentation

Table 1: Recovery of this compound from Blood using Solid-Phase Extraction (SPE)

AnalyteSpiking Concentration (ng/mL)Average Recovery (%)
This compound5106
This compound10104
This compound5094.5

Data sourced from an application note by UCT, LLC. The method utilizes a Clean Screen® XCEL I SPE column.[4]

Table 2: Reported Concentrations of this compound in Post-Mortem Tissues

TissueConcentration (mg/L or mg/kg)
Heart Blood3.3
Liver3.8
Brain2.4
Lung5.0
Kidney4.8
Spleen2.5
Bile12
Gastric Contents0.4

These concentrations were determined following a liquid-liquid extraction with n-butyl chloride and LC-MS analysis. Note that these are not recovery percentages but the levels found in a fatal overdose case.[6]

Experimental Protocols

Liquid-Liquid Extraction (LLE) from Tissue

This protocol is adapted from a method used for the analysis of post-mortem tissue samples.[1]

  • Homogenization:

    • Weigh 1.0 g of tissue sample.

    • Add 10 mL of saturated sodium borate (B1201080) buffer.

    • Homogenize using a suitable tissue homogenizer (e.g., Brinkmann PT3000).

  • Extraction:

    • Take a 200 µL aliquot of the tissue homogenate.

    • Add an appropriate amount of internal standard (e.g., diphenoxylate).

    • Add 2 mL of saturated sodium borate buffer.

    • Add 3 mL of n-butyl chloride.

    • Cap the tube and mix for 10 minutes on an orbital mixer.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) from Blood (Adaptable for Tissue Homogenate)

This protocol is based on a method for blood samples and may require optimization for tissue homogenates.[2][3]

  • Sample Pretreatment:

    • To 1 mL of blood (or tissue homogenate), add 3 mL of Acetate Buffer (pH 5).

    • Add the internal standard.

    • Vortex for 30 seconds.

  • SPE Procedure (using a Clean Screen® XCEL I column):

    • Apply the pretreated sample to the SPE column (no preconditioning required).

    • Allow the sample to flow through at a rate of 1-2 mL/minute.

    • Wash with 2 mL of D.I. H₂O.

    • Wash with 2 mL of 98:2 Methanol:Glacial Acetic Acid.

    • Dry the column for 5 minutes under full vacuum.

    • Wash with 2 mL of Hexane.

    • Dry the column for 10 minutes under full vacuum.

    • Elute with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness at < 50°C.

    • Reconstitute the sample in the mobile phase.

Visualizations

Extraction_Workflow Tissue Tissue Sample Homogenization Homogenization (e.g., Bead Beater) Tissue->Homogenization Pretreatment Pre-treatment (pH adjustment, IS addition) Homogenization->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction Cleanup Wash/Cleanup Steps Extraction->Cleanup Elution Elution (SPE) or Organic Phase Collection (LLE) Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction from tissue samples.

Troubleshooting_Low_Recovery LowRecovery Low Extraction Recovery Homogenization Inefficient Homogenization LowRecovery->Homogenization ExtractionParams Suboptimal Extraction Parameters (pH, Solvent) LowRecovery->ExtractionParams MatrixBinding Analyte Binding to Matrix LowRecovery->MatrixBinding Degradation Analyte Degradation LowRecovery->Degradation Sol_Homogenization Optimize Homogenization Method (e.g., add enzymatic step) Homogenization->Sol_Homogenization Sol_ExtractionParams Adjust pH, Test Different Solvents ExtractionParams->Sol_ExtractionParams Sol_MatrixBinding Incorporate Protein Precipitation MatrixBinding->Sol_MatrixBinding Sol_Degradation Assess Analyte Stability, Minimize Processing Time Degradation->Sol_Degradation

Caption: Troubleshooting guide for low extraction recovery of this compound.

References

Technical Support Center: N-Desmethyl-loperamide Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of N-Desmethyl-loperamide in various biological samples. Accurate quantification of this compound, the major metabolite of loperamide (B1203769), is critical for pharmacokinetic, toxicokinetic, and forensic studies. This guide offers insights into best practices for sample handling, storage, and analysis to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling biological samples containing this compound?

The main concern is the potential for degradation of this compound, which can lead to inaccurate quantification. Factors influencing its stability include storage temperature, duration of storage, the number of freeze-thaw cycles, and exposure to light. While specific quantitative data for this compound is not extensively published, general principles of bioanalytical method validation suggest that these factors must be carefully controlled.

Q2: What are the recommended storage temperatures for different biological samples?

Optimal storage conditions are crucial for maintaining the integrity of this compound. Based on general guidelines for analyte stability in biological matrices, the following recommendations apply:

  • Short-term storage (up to 24 hours): Samples should be stored at 2-8°C.

  • Long-term storage: For extended periods, samples should be stored at -20°C or ideally at -80°C to minimize degradation. Studies on other analytes have shown that storage at -20°C for up to one year can provide substantially consistent recoveries for many trace elements in blood and plasma.[1]

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

It is highly recommended to minimize the number of freeze-thaw cycles. Each cycle can contribute to the degradation of the analyte. While specific data for this compound is limited, a study on loperamide indicated good stability after three freeze-thaw cycles. For other analytes, it has been shown that up to ten freeze-thaw cycles may be acceptable for some common clinical chemistry analytes in serum stored at -20°C.[2][3][4][5] However, as a best practice, it is advisable to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.

Q4: Is this compound sensitive to light?

Yes, as with many pharmaceutical compounds, exposure to light can lead to photodegradation. Photostability testing is a crucial part of method validation as per ICH Q1B guidelines.[6][7][8] All sample handling and storage should be performed in a manner that protects the samples from light, such as using amber-colored tubes and minimizing exposure to direct sunlight or artificial light.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in biological samples.

Issue 1: Low or inconsistent recovery of this compound.

  • Possible Cause 1: Sample Degradation due to Improper Storage.

    • Solution: Review your sample handling and storage protocols. Ensure that samples are processed promptly and stored at the recommended temperatures (-20°C or -80°C for long-term storage). Minimize the time samples spend at room temperature during processing.

  • Possible Cause 2: Multiple Freeze-Thaw Cycles.

    • Solution: Aliquot samples upon collection to avoid repeated freeze-thaw cycles of the bulk sample. If repeated analysis is necessary, use a fresh aliquot for each run.

  • Possible Cause 3: Inefficient Extraction.

    • Solution: Optimize your extraction procedure. The extraction efficiency of this compound from human plasma has been reported to be around 79.4%[9]. Ensure the pH of the sample is appropriate for the chosen extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

Issue 2: High variability in results between replicate samples.

  • Possible Cause 1: Inconsistent Sample Handling.

    • Solution: Standardize your sample processing workflow to ensure all samples are treated identically. This includes consistent timing for centrifugation, aliquoting, and freezing.

  • Possible Cause 2: Matrix Effects.

    • Solution: Biological matrices can interfere with the ionization of the analyte in mass spectrometry, leading to variability. Evaluate and minimize matrix effects during method development by using appropriate internal standards and sample cleanup procedures.

Quantitative Stability Data

Table 1: Example Stability of Loperamide in Human Plasma

Stability TestStorage ConditionDurationConcentrationMean Recovery (%)
Freeze-Thaw3 cycles (-20°C to RT)N/ALow QC100.7
High QC92.6
Short-TermRoom Temperature4 hoursLow QC105.1
High QC92.4
Long-Term-20°C30 daysLow QC101.1
High QC93.6

Data presented is illustrative and based on a study on loperamide. Actual results for this compound may vary.

Table 2: Example Long-Term Stability of N-Desmethyl Sildenafil in Human Plasma

AnalyteStorage TemperatureDurationConcentrationStability Range (%)
N-Desmethyl Sildenafil-30°C80 daysLow QC95.0 - 103.0
High QC95.0 - 103.0

This table demonstrates the type of data that should be generated for this compound. N-Desmethyl Sildenafil is a different compound, and its stability profile may not be the same.

Experimental Protocols

Detailed experimental protocols are essential for ensuring the accuracy and reproducibility of stability studies. The following outlines a general approach based on common bioanalytical method validation guidelines.

Protocol 1: Sample Collection and Processing

A standardized procedure for sample collection and initial processing is critical to minimize pre-analytical variability.

cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage CollectBlood Collect whole blood in appropriate anticoagulant tubes (e.g., K2EDTA) Invert Gently invert tubes 8-10 times to mix CollectBlood->Invert Centrifuge Centrifuge at 1500-2000 x g for 10-15 min at 4°C Invert->Centrifuge Transport on ice Separate Separate plasma/serum from cellular components Centrifuge->Separate Aliquot Aliquot into polypropylene (B1209903) tubes Separate->Aliquot ShortTerm Store at 2-8°C for short-term analysis Aliquot->ShortTerm LongTerm Store at -80°C for long-term storage Aliquot->LongTerm

Caption: Workflow for biological sample collection and processing.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of this compound after repeated freezing and thawing cycles.

cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles PrepareQC Prepare low and high concentration QC samples in the desired matrix T0 Analyze a set of QC samples immediately (T0) PrepareQC->T0 Freeze1 Freeze remaining QCs at -20°C or -80°C for at least 12 hours PrepareQC->Freeze1 Thaw1 Thaw completely at room temperature Freeze1->Thaw1 Analyze1 Analyze one set of QCs (Cycle 1) Thaw1->Analyze1 Refreeze1 Refreeze remaining QCs Thaw1->Refreeze1 Thaw2 Thaw completely at room temperature Refreeze1->Thaw2 Analyze2 Analyze one set of QCs (Cycle 2) Thaw2->Analyze2 Refreeze2 Refreeze remaining QCs Thaw2->Refreeze2 Thaw3 Thaw completely at room temperature Refreeze2->Thaw3 Analyze3 Analyze one set of QCs (Cycle 3) Thaw3->Analyze3

Caption: Workflow for freeze-thaw stability assessment.

Protocol 3: Long-Term Stability Assessment

This protocol outlines the procedure for determining the stability of this compound over an extended storage period.

cluster_setup Study Setup cluster_analysis Time-Point Analysis PrepareQC Prepare multiple aliquots of low and high concentration QC samples Store Store aliquots at specified temperatures (e.g., -20°C and -80°C) PrepareQC->Store T0 Analyze a set of QCs at Time 0 Store->T0 T1 Analyze a set of QCs at Time 1 (e.g., 1 month) Store->T1 T2 Analyze a set of QCs at Time 2 (e.g., 3 months) Store->T2 Tn Analyze a set of QCs at subsequent time points Store->Tn

Caption: Workflow for long-term stability assessment.

Analytical Methodology

The quantitative analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A validated method for the determination of loperamide and its desmethylated metabolites in human plasma and urine has been described, which involves liquid-liquid extraction followed by LC-MS/MS analysis.[10] The limits of quantification in plasma were reported to be 0.09 μg/L for desmethylloperamide.[10] An application note also outlines a solid-phase extraction (SPE) method for the extraction of loperamide and N-desmethyl loperamide from blood, followed by LC-MS/MS analysis.[11][12]

By following these guidelines and performing thorough validation studies, researchers can ensure the collection of high-quality, reliable data for this compound in biological samples.

References

Technical Support Center: Optimizing Chromatographic Separation of Loperamide and N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chromatographic separation of loperamide (B1203769) and its primary metabolite, N-desmethyl-loperamide.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of loperamide and this compound in a question-and-answer format.

Issue 1: Poor peak shape (tailing) for loperamide and this compound.

  • Question: Why are my peaks for loperamide and this compound showing significant tailing?

  • Answer: Peak tailing for basic compounds like loperamide and its metabolite is often due to secondary interactions with residual silanols on the silica-based stationary phase of the HPLC column.[1] Other potential causes include column overload, incorrect mobile phase pH, or a void at the column inlet.[1]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH can help to suppress the ionization of silanol (B1196071) groups, thereby reducing peak tailing.[1]

    • Use a Competing Base: Adding a competing base, such as triethylamine, to the mobile phase can mask the active silanol sites.

    • Select an Appropriate Column: Employ a base-deactivated column or a column with a different stationary phase chemistry that is more suitable for basic compounds.

    • Reduce Sample Load: Column overload can lead to peak asymmetry. Try injecting a smaller sample volume or diluting the sample.

    • Check Column Integrity: A void at the head of the column can cause peak distortion. If a void is suspected, the column may need to be replaced.[1]

Issue 2: Inadequate resolution between loperamide and this compound.

  • Question: What should I do if loperamide and this compound are not well-separated?

  • Answer: Poor resolution can result from an inappropriate mobile phase composition, a suboptimal flow rate, or an unsuitable column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

    • Modify the Flow Rate: Decreasing the flow rate can sometimes enhance separation efficiency, leading to better resolution.[2]

    • Change the Column: If optimizing the mobile phase and flow rate is not effective, consider using a column with a different selectivity, a smaller particle size for higher efficiency, or a longer column for increased resolving power.[3][4]

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.[2]

Issue 3: Fluctuating retention times.

  • Question: My retention times for both analytes are inconsistent between injections. What could be the cause?

  • Answer: Unstable retention times can be caused by a variety of factors, including problems with the pumping system, inadequate column equilibration, or changes in the mobile phase composition.[2]

  • Troubleshooting Steps:

    • Check the Pumping System: Ensure the pump is delivering a consistent flow rate and that there are no leaks. Air bubbles in the system can also cause pressure fluctuations and shifting retention times.[2][5]

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections, especially after changing the mobile phase composition.[2]

    • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation of the more volatile components. Prepare fresh mobile phase daily.[2]

    • Control Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[2]

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for the HPLC separation of loperamide and this compound?

A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient.[6] The aqueous portion of the mobile phase often contains a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate, to control the pH.[6][7]

Q2: What type of detector is most suitable for this analysis?

A2: For high sensitivity and selectivity, a mass spectrometer (MS) is the preferred detector, often in a triple quadrupole configuration operating in MS-MS mode.[6] UV detection is also possible, with a detection wavelength typically around 220-226 nm.[8]

Q3: How should I prepare my samples for analysis?

A3: For biological matrices like plasma or blood, a sample extraction step is necessary to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][6][9] After extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase.[9]

Q4: Is an internal standard necessary for this analysis?

A4: Yes, using an internal standard (IS) is highly recommended, especially for quantitative analysis using LC-MS/MS, to correct for variations in sample preparation and instrument response. O-Acetyl-loperamide or diphenoxylate have been successfully used as internal standards.[4][6]

Experimental Protocols

LC-MS/MS Method for Quantitation in Human Plasma [6]

  • Sample Preparation: To a plasma sample, add the internal standard (O-Acetyl-loperamide). The compounds are then extracted using methyl tert-butyl ether.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing 20 mM ammonium acetate.

  • Detection:

    • Instrument: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

    • Mode: Selected reaction monitoring (SRM) was used for quantification. The monitored transitions were m/z 477 -> 266 for loperamide and m/z 463 -> 252 for this compound.[6]

UHPLC-MS/MS Method for Analysis in Blood [3]

  • Sample Preparation: A solid-phase extraction (SPE) method is employed using a Clean Screen® XCEL I column.[3]

  • Chromatographic Separation:

    • Column: UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm.[3]

    • Column Temperature: 50 °C.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 1 µL.[3]

  • Detection:

    • Instrument: Thermo ScientificTM TSQ VantageTM (MS/MS).[3]

Quantitative Data

Table 1: LC-MS/MS Method Performance for Loperamide and this compound in Human Plasma [6]

ParameterLoperamideThis compound
Linearity Range1.04 to 41.7 pmol/ml1.55 to 41.9 pmol/ml
Lower Limit of Quantitation (LLQ)~0.25 pmol/ml~0.25 pmol/ml
Extraction Efficiency72.3 ± 1.50%79.4 ± 12.8%
Intra-assay Variability2.1 to 14.5%2.1 to 14.5%
Inter-assay Variability2.1 to 14.5%2.1 to 14.5%

Table 2: HPLC Method Parameters for Loperamide Analysis

ParameterMethod 1[8]Method 2Method 3[10]
Column Zodiac C18 (150x4.6mm, 3µm)Novapak C18 (150mm x 4.6mm, 5µm)Inertsil-ODS 3V, C18 (100x4.6mm, 5µ)
Mobile Phase Tetrabutylammonium hydrogen sulphate buffer & Acetonitrile (70:30 v/v)Acetonitrile & Water (55:45% v/v)Acetonitrile: buffer: 1M NaOH (390:610:0.5)
Flow Rate 1.0 mL/min1.5 mL/min1.5 mL/min
Detection Wavelength 220 nm226 nm224 nm
Retention Time 3.65 minNot SpecifiedNot Specified
Linearity Range 25 to 150 µg/ml0.2 – 4 µg/mlNot Specified
Correlation Coefficient (r²) 0.9999Not SpecifiedNot Specified

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Observed (e.g., Poor Peak Shape, Bad Resolution) check_system Check System Basics: - Leaks - Pump Pressure Stable - Sufficient Mobile Phase start->check_system peak_shape Problem with Peak Shape? check_system->peak_shape resolution Problem with Resolution? peak_shape->resolution No tailing Peak Tailing/Fronting peak_shape->tailing Yes retention Problem with Retention Time? resolution->retention No poor_resolution Poor Resolution resolution->poor_resolution Yes unstable_rt Unstable Retention Time retention->unstable_rt Yes end Problem Resolved retention->end No adjust_ph Adjust Mobile Phase pH (Lower for Basic Compounds) tailing->adjust_ph competing_base Add Competing Base (e.g., Triethylamine) adjust_ph->competing_base check_column Inspect/Replace Column competing_base->check_column check_column->end optimize_mobile_phase Optimize Mobile Phase (Adjust Organic %) poor_resolution->optimize_mobile_phase adjust_flow Adjust Flow Rate optimize_mobile_phase->adjust_flow change_column Try Different Column adjust_flow->change_column change_column->end equilibrate Ensure Proper Equilibration unstable_rt->equilibrate fresh_mobile_phase Prepare Fresh Mobile Phase equilibrate->fresh_mobile_phase check_pump Check Pump and Degasser fresh_mobile_phase->check_pump check_pump->end ParameterInfluence cluster_params Experimental Parameters cluster_outcomes Separation Outcomes mp_ph Mobile Phase pH peak_shape Peak Shape mp_ph->peak_shape Strongly Influences (Silanol Interactions) org_mod Organic Modifier % resolution Resolution org_mod->resolution Directly Affects retention_time Retention Time org_mod->retention_time Inversely Affects column_chem Column Chemistry column_chem->peak_shape Determines Selectivity column_chem->resolution Primary Factor flow_rate Flow Rate flow_rate->resolution Affects Efficiency flow_rate->retention_time Inversely Affects

References

Technical Support Center: Loperamide and N-Desmethyl-loperamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with loperamide (B1203769) and its primary metabolite, N-desmethyl-loperamide.

Troubleshooting Guides

Issue 1: Unexpected Positive Results in Immunoassays

Question: We are screening samples for fentanyl or buprenorphine using an immunoassay and are getting unexpected positive results. Could loperamide or its metabolite be causing this?

Answer: Yes, interference from loperamide and its major metabolite, this compound, is a known issue with certain immunoassays, potentially leading to false-positive results for structurally unrelated drugs like fentanyl and buprenorphine.[1][2][3][4] The structural similarities between these compounds can lead to cross-reactivity with the antibodies used in some assay kits.[5][6]

Troubleshooting Steps:

  • Review Assay Specificity: Consult the package insert for your specific immunoassay kit to check for known cross-reactivity with loperamide or this compound.

  • Confirm with a Specific Method: The most reliable way to confirm a positive result is to re-analyze the sample using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] LC-MS/MS can definitively distinguish between loperamide, this compound, and the target analyte (e.g., fentanyl).

  • Quantify Loperamide and Metabolite: If loperamide use is suspected, quantify the concentrations of both loperamide and this compound in the sample. High concentrations of these compounds are more likely to cause interference.[2][3]

Issue 2: High Variability in In Vitro Loperamide Metabolism Assays

Question: We are observing significant well-to-well and day-to-day variability in our in vitro experiments studying the metabolism of loperamide to this compound using human liver microsomes. What are the possible causes and solutions?

Answer: High variability in in vitro metabolism assays is a common challenge. Several factors related to the experimental setup can contribute to this issue when studying loperamide metabolism.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Microsome Activity The enzymatic activity of human liver microsomes can vary between batches and may degrade with improper handling and storage. Always source microsomes from a reputable supplier and strictly adhere to the manufacturer's storage and handling instructions.[7]
Suboptimal Incubation Conditions Enzyme kinetics are highly sensitive to pH, temperature, and cofactor concentrations. Ensure the incubation buffer is maintained at the correct pH (typically 7.4) and that incubations are performed at a constant 37°C. Prepare fresh cofactor solutions, such as an NADPH regenerating system, for each experiment to ensure robust enzyme activity.[7]
Pipetting Inaccuracies Small errors in pipetting volumes of substrates, microsomes, or cofactors can lead to significant variations in the final concentrations and affect the rate of metabolism. Use calibrated pipettes and employ careful pipetting techniques.
Inadequate Mixing Incomplete mixing of the reaction components can lead to localized concentration gradients and inconsistent enzyme activity. Gently vortex or mix all solutions thoroughly before and during incubation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for loperamide?

A1: The primary metabolic pathway for loperamide is N-demethylation to its major and active metabolite, this compound.[8][9][10] This reaction is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8, which are highly expressed in the liver and intestine.[7][8]

Loperamide Loperamide NDesmethyl_Loperamide This compound Loperamide->NDesmethyl_Loperamide Primary Metabolism CYP3A4_CYP2C8 CYP3A4 / CYP2C8 (N-demethylation) CYP3A4_CYP2C8->Loperamide

Caption: Loperamide Metabolism Pathway.

Q2: Can loperamide interfere with this compound assays?

A2: Yes, loperamide can potentially interfere with the quantification of this compound, particularly if the analytical method lacks sufficient specificity. Due to their structural similarity, co-elution can occur in liquid chromatography if the chromatographic conditions are not optimized. In mass spectrometry, while the precursor ions are different, in-source fragmentation of loperamide could potentially produce ions that are isobaric with fragments of this compound, although this is less common with soft ionization techniques like electrospray ionization (ESI). Therefore, a well-developed and validated LC-MS/MS method is crucial for accurate and simultaneous quantification.[11]

Q3: What are the typical concentrations of loperamide and this compound that cause interference in immunoassays?

A3: The concentration at which loperamide and this compound cause interference varies depending on the specific immunoassay. The following table summarizes data from studies on cross-reactivity in some fentanyl and buprenorphine immunoassays.

ImmunoassayCompoundMinimum Concentration Causing Positive Result
Thermo DRI Fentanyl Loperamide> 5.72 mg/L[2][3]
This compound> 6.9 mg/L[2][3]
Immunalysis SEFRIA Fentanyl Loperamide14.7 mg/L[1]
This compound13.1 mg/L[1]
Thermo CEDIA Buprenorphine This compound> 12.2 mg/L[2][3]

Note: Some fentanyl immunoassays, such as the Abbott iCassette, ARK Fentanyl II, and Lin-Zhi LZI II, have shown no cross-reactivity to loperamide or its metabolites.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Loperamide and this compound in Plasma

This protocol is a generalized procedure based on published methods and should be optimized and validated for your specific instrumentation and experimental needs.[11][12]

1. Sample Preparation (Solid-Phase Extraction - SPE)

start Start: Plasma Sample pretreatment Pre-treatment: Add Internal Standard and Buffer start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe wash Wash Steps spe->wash elute Elution wash->elute drydown Evaporation to Dryness elute->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis sample Prepared Sample lc Liquid Chromatography (Separation) sample->lc ms_source Mass Spectrometer (Ionization) lc->ms_source q1 Quadrupole 1 (Precursor Ion Selection) ms_source->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition and Analysis detector->data

References

Low bioavailability of parent drug in loperamide metabolism studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of loperamide (B1203769), with a focus on addressing its characteristic low bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of the parent loperamide drug consistently low in our in vivo studies?

A1: Loperamide's oral bioavailability is inherently very low, typically less than 1%.[1] This is primarily due to two well-documented physiological barriers:

  • Extensive First-Pass Metabolism: Upon oral administration, loperamide undergoes significant metabolism in both the intestinal wall and the liver before it can reach systemic circulation.[2] This "first-pass effect" is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, which convert loperamide to its main, inactive metabolite, N-desmethyl loperamide.[3]

  • P-glycoprotein (P-gp) Efflux: Loperamide is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in the intestinal epithelium. P-gp actively pumps loperamide that has been absorbed by intestinal cells back into the gut lumen, further limiting its systemic absorption.[3]

Q2: We are not observing the expected central nervous system (CNS) opioid effects of loperamide in our animal models, even at higher doses. Why is this?

A2: At therapeutic doses, loperamide does not typically produce central opioid effects because the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier effectively prevents it from entering the brain. To observe CNS-mediated effects like analgesia, it is necessary to inhibit the P-gp efflux mechanism.[3] Co-administration of a P-gp inhibitor, such as quinidine (B1679956), has been shown to increase loperamide's entry into the CNS and produce respiratory depression, an indicator of central opioid effects.[4]

Q3: What are the primary strategies to increase loperamide's bioavailability for experimental purposes?

A3: To enhance loperamide's systemic exposure in a research setting, several strategies can be employed:

  • P-glycoprotein (P-gp) Inhibition: Co-administration of a P-gp inhibitor is a common and effective method. Quinidine is a classic example used in both preclinical and clinical studies to significantly increase loperamide's plasma concentrations.[5]

  • Formulation Strategies: Improving the dissolution of the poorly water-soluble loperamide can enhance its absorption. Techniques such as creating solid dispersions with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or preparing liquisolid compacts have been shown to be effective.[6]

Q4: Which enzymes are primarily responsible for loperamide's metabolism, and what are their kinetic parameters?

A4: Loperamide is primarily metabolized via N-demethylation to N-desmethyl loperamide. The key enzymes involved are CYP3A4 and CYP2C8. The formation of the metabolite often exhibits biphasic kinetics in human liver microsomes, suggesting the involvement of multiple enzymes with different affinities.

Troubleshooting Guides

In Vitro Metabolism Assays

Issue 1: High variability in loperamide metabolism rates in human liver microsome (HLM) assays.

  • Possible Cause: Inconsistent microsomal activity.

    • Solution: The enzymatic activity of HLMs can differ between batches and can degrade with improper storage and handling. Always source microsomes from a reputable supplier and strictly adhere to their storage and handling instructions. It is also good practice to pre-qualify each new batch of microsomes to ensure consistent activity.

  • Possible Cause: Suboptimal incubation conditions.

    • Solution: Enzyme kinetics are highly sensitive to pH, temperature, and cofactor concentrations. Ensure the incubation buffer is maintained at a physiological pH (typically 7.4) and the incubation is performed at a constant 37°C. Prepare fresh cofactor solutions, such as the NADPH regenerating system, for each experiment.

  • Possible Cause: Pipetting inaccuracies.

    • Solution: Small variations in the volumes of the substrate, microsomes, or cofactors can lead to significant differences in the final concentrations and, consequently, the metabolic rate. Use calibrated pipettes and proper pipetting techniques to ensure accuracy and precision.

In Vivo Animal Studies

Issue 2: Undetectable or highly variable plasma concentrations of parent loperamide after oral administration.

  • Possible Cause: Extensive first-pass metabolism and P-gp efflux.

    • Solution: To counteract these effects, consider co-administering a P-gp inhibitor like quinidine. This will reduce intestinal efflux and may also inhibit some metabolic activity, leading to higher and more consistent plasma concentrations of loperamide. Be mindful that this will also likely increase CNS exposure.

  • Possible Cause: Poor dissolution of the administered loperamide formulation.

    • Solution: Loperamide hydrochloride has poor water solubility. Ensure the drug is fully dissolved or homogeneously suspended in a suitable vehicle for oral gavage. The choice of vehicle can significantly impact absorption, so consistency across all study animals is critical. Consider using a formulation designed to enhance solubility, such as a solid dispersion.

  • Possible Cause: Inappropriate dosing vehicle.

    • Solution: The vehicle used for oral administration can affect drug solubility and absorption. Common vehicles for rodent studies include 0.5% methylcellulose (B11928114) or 1% Tween 80 in saline.[3] It is advisable to perform preliminary solubility studies to select an appropriate vehicle for your loperamide salt.

Quantitative Data Summary

Table 1: Michaelis-Menten Kinetic Parameters for Loperamide N-demethylation in Human Liver Microsomes

ParameterHigh-Affinity ComponentLow-Affinity Component
Apparent Km (µM)21.183.9
Apparent Vmax (pmol/min/mg protein)122.3412.0

Table 2: Effect of P-glycoprotein Inhibition on Loperamide Pharmacokinetics in Humans

TreatmentLoperamide DoseQuinidine DoseFold Increase in Loperamide AUC
Loperamide + Quinidine16 mg600 mg2.5

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of Loperamide in Human Liver Microsomes

Objective: To determine the rate of N-desmethyl loperamide formation from loperamide in human liver microsomes.

Materials:

  • Loperamide

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of loperamide in a suitable organic solvent (e.g., DMSO) and dilute it to the desired starting concentration in the potassium phosphate buffer. Ensure the final concentration of the organic solvent in the incubation mixture is low (typically ≤1%) to avoid inhibiting enzyme activity.

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) in the potassium phosphate buffer at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Add the loperamide solution to the pre-incubated microsome mixture to initiate the metabolic reaction.

  • Addition of Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the samples and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a clean tube or a 96-well plate and analyze the formation of N-desmethyl loperamide using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of the metabolite formed against time. The initial linear portion of the curve represents the rate of metabolism.

Protocol 2: In Vivo Pharmacokinetic Study of Loperamide with P-gp Inhibition in Rats

Objective: To evaluate the effect of P-glycoprotein inhibition on the oral bioavailability of loperamide in a rat model.

Materials:

  • Loperamide hydrochloride

  • Quinidine (or another P-gp inhibitor)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Male Wistar rats (or another appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimate the rats to the experimental housing conditions for at least 3 days prior to the study.

  • Dosing Solution Preparation: Prepare a suspension of loperamide hydrochloride and a separate solution/suspension of quinidine in the chosen vehicle.

  • Animal Grouping: Randomly assign the rats to two groups:

    • Group 1 (Control): Receives the vehicle followed by loperamide.

    • Group 2 (P-gp Inhibition): Receives quinidine followed by loperamide.

  • Dosing:

    • Administer the vehicle or quinidine (e.g., 20 mg/kg) orally via gavage to the respective groups.

    • After a pre-determined time to allow for absorption and distribution of the inhibitor (typically 30-60 minutes), administer loperamide (e.g., 10 mg/kg) orally to all rats.[3]

  • Blood Sampling: Collect blood samples (e.g., from the tail vein) at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of loperamide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both groups. Compare the parameters to determine the impact of P-gp inhibition on loperamide's bioavailability.

Protocol 3: LC-MS/MS Analysis of Loperamide and N-desmethyl loperamide in Plasma

Objective: To quantify the concentrations of loperamide and its primary metabolite, N-desmethyl loperamide, in plasma samples.

Materials:

  • Plasma samples from in vivo studies

  • Loperamide and N-desmethyl loperamide analytical standards

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the clear supernatant to a new tube or well plate for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 1-10 µL.[7]

    • Gradient: A suitable gradient elution to separate loperamide, N-desmethyl loperamide, and the internal standard.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Loperamide: m/z 477 → 266

      • N-desmethyl loperamide: m/z 463 → 252

      • Internal Standard: Dependent on the chosen standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of loperamide and N-desmethyl loperamide standards spiked into blank plasma and processed in the same manner as the study samples.

    • Quantify the analytes in the study samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Loperamide_Metabolism_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_circulation Systemic Circulation Loperamide (Oral) Loperamide (Oral) Absorbed Loperamide Absorbed Loperamide Loperamide (Oral)->Absorbed Loperamide Absorption CYP3A4/2C8 CYP3A4/2C8 Absorbed Loperamide->CYP3A4/2C8 Metabolism P-gp P-gp Absorbed Loperamide->P-gp Efflux Substrate Loperamide in Plasma (<1%) Loperamide in Plasma (<1%) Absorbed Loperamide->Loperamide in Plasma (<1%) Enters Circulation N-desmethyl loperamide N-desmethyl loperamide CYP3A4/2C8->N-desmethyl loperamide P-gp->Loperamide (Oral) Efflux

Caption: Loperamide's first-pass metabolism and P-gp efflux in the intestine.

in_vitro_metabolism_workflow start Prepare Reagents (Loperamide, HLMs, Buffer, Cofactors) pre_incubation Pre-incubate HLMs (37°C, 5 min) start->pre_incubation initiate_reaction Add Loperamide pre_incubation->initiate_reaction start_metabolism Add NADPH Regenerating System initiate_reaction->start_metabolism sampling Time-course Sampling (0, 5, 15, 30, 60 min) start_metabolism->sampling stop_reaction Quench with Acetonitrile + Internal Standard sampling->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Calculate Rate of Metabolism analyze->end

Caption: Workflow for an in vitro loperamide metabolism assay.

References

Technical Support Center: Quantitation of N-Desmethyl-loperamide at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantitative analysis of low concentrations of N-Desmethyl-loperamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying low concentrations of this compound in biological matrices?

The primary challenges include:

  • Low Recovery during Sample Preparation: this compound, being a metabolite, is often present at very low concentrations. Its recovery from complex biological matrices like plasma or blood can be inconsistent and low, impacting the accuracy and sensitivity of the assay.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification, especially at the lower limit of quantitation (LLOQ). One study noted that matrix suppression was more pronounced at lower concentrations.[1]

  • Achieving a Low LLOQ: Developing a method with a sufficiently low LLOQ to accurately capture the pharmacokinetic profile of this compound can be difficult due to baseline noise and matrix interference.

  • Analyte Stability: The stability of this compound in biological samples during collection, processing, and storage is crucial. Degradation can lead to underestimation of its concentration.

Q2: Which sample preparation technique is recommended for low concentrations of this compound?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used.

  • Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up the sample and concentrating the analyte. A well-optimized SPE method can provide high recovery and cleaner extracts, which is crucial for minimizing matrix effects. Application notes suggest that specific SPE columns can provide excellent sample clean-up.[2][3]

  • Liquid-Liquid Extraction (LLE): LLE is another viable option. A study reported using methyl tert-butylether for extraction from plasma with good recovery.[4]

The choice between SPE and LLE will depend on the specific matrix, available resources, and the desired level of sample cleanup and throughput.

Q3: What type of internal standard (IS) is best for the quantitation of this compound?

The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variability in sample preparation, chromatography, and matrix effects.[5] If a SIL-IS for this compound is not available, a structural analog can be used. For instance, O-Acetyl-loperamide has been synthesized and used as an internal standard for the analysis of loperamide (B1203769) and this compound.[4]

Q4: What are the typical LLOQ values reported for this compound in plasma?

Reported LLOQs for this compound in plasma are in the low pmol/mL or ng/mL range. One study reported an LLOQ of approximately 0.25 pmol/mL in plasma.[4] Another method had a linear range starting from 0.5 ng/mL.[6] Achieving these low levels requires a highly sensitive LC-MS/MS instrument and a well-optimized method.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) at Low Concentrations
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Injection of a sample in a solvent stronger than the mobile phase Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.
Column Overload While less common at low concentrations of the analyte, co-eluting matrix components can overload the column. Improve sample cleanup to remove interferences.
Issue 2: High Variability or Poor Accuracy at the LLOQ
Possible Cause Troubleshooting Step
Inconsistent Recovery Optimize the sample preparation procedure. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, optimize solvent choice, pH, and extraction time.
Significant Matrix Effects * Improve sample cleanup to remove interfering matrix components.[7] * Optimize the chromatographic separation to separate the analyte from the region of ion suppression. * Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Analyte Adsorption Use low-binding collection tubes and autosampler vials. Silanized glassware may also be considered.
Inaccurate Pipetting at Low Volumes Calibrate pipettes regularly. Use appropriate size pipettes for preparing low-concentration standards and quality controls.
Issue 3: Low Signal-to-Noise Ratio (S/N) at the LLOQ
Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Optimize ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound.
Poor Ionization Efficiency Adjust the mobile phase pH and organic content to promote better ionization of the analyte.
Contaminated Mass Spectrometer Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.
Inefficient Sample Cleanup Enhance the sample preparation method to reduce the introduction of interfering substances into the mass spectrometer.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for this compound Quantitation

ParameterMethod 1[4]Method 2[3][6]
Biological Matrix Human PlasmaBlood
Sample Preparation Liquid-Liquid Extraction (methyl tert-butylether)Solid-Phase Extraction
LC Column C18 reversed-phaseUCT Selectra® C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase Acetonitrile-water gradient with 20 mM ammonium (B1175870) acetateA: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Internal Standard O-Acetyl-loperamideNot specified, but recommended
LLOQ ~0.25 pmol/mLCalibration range starts at 0.5 ng/mL
Recovery 79.4 ± 12.8%>94.5% at 10 ng/mL and 50 ng/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Blood

This protocol is based on an application note from UCT.[2][3][6]

1. Sample Pretreatment: a. To 1 mL of blood sample, add 3 mL of Acetate Buffer (pH 5). b. Add the internal standard. c. Vortex the samples for 30 seconds to mix.

2. SPE Procedure: a. Apply the pretreated samples to the SPE tubes without any preconditioning. b. Allow the samples to flow through the column at a rate of 1–2 mL/min. c. Wash the column with 2 mL of deionized water. d. Wash the SPE column with 2 mL of 98:2 Methanol:Glacial Acetic Acid. e. Dry the column for 5 minutes under full vacuum or pressure. f. Wash the column with 2 mL of Hexane. g. Dry the column for 10 minutes under full vacuum or pressure. h. Elute the compounds with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide. i. Collect the eluate at a rate of 1–2 mL/min.

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness at < 50 °C under a stream of nitrogen. b. Reconstitute the sample in the mobile phase.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Blood Sample (1 mL) add_buffer 2. Add Acetate Buffer (pH 5) sample->add_buffer add_is 3. Add Internal Standard add_buffer->add_is vortex 4. Vortex add_is->vortex load_sample 5. Load onto SPE Column vortex->load_sample wash1 6. Wash with DI Water load_sample->wash1 wash2 7. Wash with MeOH/Acetic Acid wash1->wash2 dry1 8. Dry Column (5 min) wash2->dry1 wash3 9. Wash with Hexane dry1->wash3 dry2 10. Dry Column (10 min) wash3->dry2 elute 11. Elute Analyte dry2->elute evaporate 12. Evaporate to Dryness elute->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute lcms 14. LC-MS/MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction Workflow for this compound.

troubleshooting_logic cluster_ms Mass Spectrometer cluster_lc Chromatography cluster_sample Sample Preparation start Low Signal/Noise at LLOQ ms_params Optimize MS Parameters (Source, Compound) start->ms_params mobile_phase Optimize Mobile Phase (pH, Organic Content) start->mobile_phase sample_cleanup Improve Sample Cleanup (e.g., SPE Optimization) start->sample_cleanup ms_clean Clean Ion Source ms_params->ms_clean

Caption: Troubleshooting Logic for Low Signal-to-Noise Ratio.

References

Selecting an appropriate internal standard for N-Desmethyl-loperamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of N-Desmethyl-loperamide.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard (IS) for this compound analysis?

A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound-d3, are considered the gold standard because they exhibit nearly identical physicochemical properties to the analyte, ensuring the most accurate correction for matrix effects and other sources of variability.[3][4]

Q2: What are the commonly used internal standards for this compound analysis, and what are their pros and cons?

A2: Several internal standards have been successfully used for the analysis of this compound and its parent drug, loperamide (B1203769). The choice of IS can depend on commercial availability, cost, and the specific requirements of the assay.

Internal StandardProsCons
This compound-d3 - Gold Standard: Closest structural and physicochemical match to the analyte.[3][4] - Excellent Compensation: Effectively corrects for matrix effects, extraction variability, and instrument drift.[3][5] - Co-elution: Chromatographically co-elutes with the analyte, providing the best correction for retention time shifts.- Availability & Cost: May be less readily available and more expensive than other options.
Loperamide-d6 - Good Structural Similarity: Shares a very similar core structure with this compound. - Commercial Availability: Generally more accessible than deuterated metabolites.- Different Polarity: The presence of the N-methyl group makes it slightly less polar than this compound, which could lead to minor differences in extraction recovery and chromatographic behavior.
Methadone-d3 - Structurally Related: Possesses some structural similarities to loperamide and its metabolite.[6][7] - Demonstrated Use: Has been used successfully in published methods for loperamide analysis.[6][7]- Significant Structural Differences: Does not share the same core piperidine (B6355638) structure, which can lead to different extraction and ionization behavior. - Chromatographic Separation: May not co-elute with this compound, potentially leading to inadequate correction for matrix effects at the analyte's retention time.[8]
O-Acetyl-loperamide - Structurally Related: A derivative of loperamide that can be synthesized in-house.[9]- Synthesis Required: Not typically commercially available, requiring chemical synthesis. - Different Physicochemical Properties: The acetyl group alters the polarity and basicity compared to this compound, which can affect its analytical behavior.

Q3: Can I use a single internal standard for the simultaneous analysis of loperamide and this compound?

A3: While it is possible, it is recommended to use a separate, dedicated internal standard for each analyte if the highest accuracy and precision are required.[8] If a single IS must be used, a deuterated version of the parent drug (loperamide-d6) might be a reasonable compromise, but validation experiments must thoroughly assess its ability to track both analytes accurately.

Q4: What are potential sources of interference in this compound analysis?

A4: Interference can arise from several sources:

  • Isobaric Interferences: Metabolites of loperamide or other co-administered drugs may have the same nominal mass as this compound, potentially leading to false positive results.[10] High-resolution mass spectrometry or careful chromatographic separation is crucial to mitigate this.

  • Cross-talk from Analyte to IS: In assays using deuterated standards, natural isotopes of the analyte can contribute to the signal of the internal standard, especially at high analyte concentrations.[1][11]

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids (B1166683) in plasma) can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification. A well-chosen internal standard is the best tool to correct for these effects.[3]

  • Metabolite Cross-reactivity: In immunoassays, there can be cross-reactivity between loperamide and its metabolites, which can lead to inaccurate results.[12]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area

  • Possible Cause: Inconsistent sample preparation, including pipetting errors during the addition of the IS or incomplete vortexing.

    • Solution: Ensure all pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls at the beginning of the extraction process. Vortex all samples thoroughly after the addition of the IS.[4]

  • Possible Cause: Degradation of the internal standard in the biological matrix or in processed samples.

    • Solution: Investigate the stability of the internal standard under the same conditions as the analyte (e.g., freeze-thaw cycles, bench-top stability, post-preparative stability).[13] If instability is observed, prepare fresh stock solutions and consider storing samples at a lower temperature.

  • Possible Cause: Ion suppression or enhancement that is not uniform across the analytical run.

    • Solution: Review the chromatography to ensure consistent peak shapes and retention times. If using a non-deuterated IS, consider switching to a stable isotope-labeled standard that co-elutes with the analyte to better compensate for matrix effects.[3]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound and/or the Internal Standard

  • Possible Cause: Secondary interactions with the stationary phase. This compound is a basic compound and can interact with residual silanols on C18 columns.

    • Solution: Add a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase to protonate the analyte and improve peak shape.[14][15] Ensure the pH of the mobile phase is appropriate for the chosen column.

  • Possible Cause: Column degradation or contamination.

    • Solution: Replace the guard column or the analytical column.[16] Implement a robust sample clean-up procedure to minimize the injection of matrix components onto the column.[15]

Issue 3: Inaccurate Quantification at Low or High Concentrations

  • Possible Cause: Inappropriate concentration of the internal standard.

    • Solution: The concentration of the internal standard should be high enough to provide a robust signal but not so high that it saturates the detector or causes significant cross-talk to the analyte channel.[11]

  • Possible Cause: Non-linearity of the calibration curve.

    • Solution: Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if heteroscedasticity is observed.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Whole Blood

This protocol is a general guideline based on common practices for the extraction of loperamide and its metabolites from blood.[14][17][18]

  • Sample Pretreatment:

    • To 1 mL of whole blood, add an appropriate amount of the selected internal standard solution.

    • Add 3 mL of acetate (B1210297) buffer (pH 5.0).

    • Vortex for 30 seconds.

  • SPE Procedure:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column) according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of an acidic methanol (B129727) solution (e.g., 98:2 methanol:glacial acetic acid).[14]

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analytes with 2 mL of a basic elution solvent (e.g., 78:20:2 dichloromethane:isopropanol:ammonium hydroxide).[14]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at < 50 °C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and applications.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[14]

  • Mobile Phase A: 0.1% Formic acid in water.[14]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]

  • Flow Rate: 0.3 mL/min.[14]

  • Gradient: A suitable gradient should be developed to ensure separation from potential interferences.

  • Injection Volume: 1-10 µL.[14]

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound463.2252.2
This compound-d3466.2252.2
Loperamide477.2266.2
Loperamide-d6483.2266.2
Methadone-d3313.2268.3
O-Acetyl-loperamide519.3266.2

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

internal_standard_selection_workflow cluster_selection Internal Standard Selection start Start: Need for this compound Analysis ideal_is Ideal Choice: Stable Isotope-Labeled (SIL) IS start->ideal_is Best Practice alt_is Alternative Choice: Structural Analog IS start->alt_is When SIL is unavailable is_d3 This compound-d3 ideal_is->is_d3 lop_d6 Loperamide-d6 alt_is->lop_d6 meth_d3 Methadone-d3 alt_is->meth_d3 o_acetyl O-Acetyl-loperamide alt_is->o_acetyl validation Method Validation is_d3->validation lop_d6->validation meth_d3->validation o_acetyl->validation final_method Final Validated Method validation->final_method

Caption: Decision workflow for selecting an internal standard.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Common Issues issue Analytical Issue Encountered is_var High IS Variability issue->is_var peak_shape Poor Peak Shape issue->peak_shape accuracy Inaccurate Quantification issue->accuracy check_prep Check Sample Prep (Pipetting, Vortexing) is_var->check_prep check_stability Check IS Stability is_var->check_stability check_mobile_phase Optimize Mobile Phase (e.g., add formic acid) peak_shape->check_mobile_phase check_column Check/Replace Column peak_shape->check_column check_is_conc Optimize IS Concentration accuracy->check_is_conc check_cal_curve Review Calibration Curve (Weighting, Range) accuracy->check_cal_curve resolved Issue Resolved check_prep->resolved check_stability->resolved check_mobile_phase->resolved check_column->resolved check_is_conc->resolved check_cal_curve->resolved

Caption: A logical workflow for troubleshooting common analytical issues.

References

Validation & Comparative

Comparative Analysis of Loperamide and its Metabolite N-Desmethyl-loperamide on hERG Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential inhibitory effects of loperamide (B1203769) and its primary metabolite, N-desmethyl-loperamide, on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

This guide provides a comprehensive comparison of the in vitro activity of the widely used anti-diarrheal agent, loperamide, and its major metabolite, this compound, at the hERG channel. Inhibition of the hERG channel is a critical aspect of preclinical safety assessment for new chemical entities, as it is associated with the potentially fatal cardiac arrhythmia, Torsades de Pointes (TdP). This document summarizes key quantitative data, details the experimental protocols used for these assessments, and provides visualizations to clarify the experimental workflow and the metabolic relationship between the two compounds.

Quantitative Data Summary

The inhibitory potency of loperamide and this compound on the hERG channel has been determined using electrophysiological assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function. The data clearly indicates that loperamide is a potent inhibitor of the hERG channel, while its metabolite, this compound, exhibits significantly weaker activity.

CompoundIC50 (nM)Relative PotencyCell LineAssay Method
Loperamide33 - 390[1]-HEK293, CHOWhole-cell patch clamp
This compound245[2]7.5-fold weaker than loperamide[2][3]Not specifiedNot specified

Note: The IC50 values for loperamide can vary depending on the specific experimental conditions, such as temperature and voltage protocols.

Experimental Protocols

The gold standard for assessing the activity of compounds on the hERG channel is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in living cells expressing the hERG channel.

Whole-Cell Patch-Clamp Protocol for hERG Channel Assay

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells are passaged regularly to maintain a healthy, sub-confluent population.

2. Cell Preparation:

  • On the day of the experiment, cells are detached from the culture flask using a gentle enzymatic solution (e.g., Trypsin-EDTA).

  • The cells are then re-suspended in an extracellular (bath) solution and plated at a low density onto glass coverslips in a recording chamber.

3. Electrophysiology Setup:

  • The recording chamber is mounted on the stage of an inverted microscope.

  • Borosilicate glass capillaries are pulled using a micropipette puller to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.

  • The micropipette is filled with the intracellular solution and mounted on a micromanipulator.

4. Gigaseal Formation and Whole-Cell Configuration:

  • The micropipette tip is brought into close proximity to a single, healthy cell.

  • Gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "gigaseal," between the pipette tip and the cell membrane.

  • A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration. This allows for electrical access to the entire cell membrane.

5. Data Acquisition:

  • The cell membrane potential is clamped at a holding potential, typically -80 mV.

  • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic "tail current."

  • Baseline hERG currents are recorded in the absence of the test compound.

6. Compound Application:

  • The test compound (loperamide or this compound) is dissolved in the extracellular solution at various concentrations.

  • The different concentrations of the compound are perfused into the recording chamber, and the effect on the hERG current is recorded at steady-state for each concentration.

7. Data Analysis:

  • The peak amplitude of the hERG tail current is measured before and after the application of the test compound.

  • The percentage of current inhibition is calculated for each concentration.

  • The concentration-response data is then fitted to the Hill equation to determine the IC50 value.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_data Data Acquisition & Analysis cell_culture hERG-expressing Cell Culture cell_plating Plating on Coverslips cell_culture->cell_plating gigaseal Gigaseal Formation cell_plating->gigaseal whole_cell Whole-Cell Configuration gigaseal->whole_cell baseline Baseline hERG Current Recording whole_cell->baseline compound_app Compound Application baseline->compound_app inhibition_rec Inhibition Recording compound_app->inhibition_rec ic50_calc IC50 Calculation inhibition_rec->ic50_calc

hERG Assay Experimental Workflow

metabolic_pathway Loperamide Loperamide Metabolism CYP3A4/CYP2C8 (N-demethylation) Loperamide->Metabolism NDesmethyl_Loperamide This compound Metabolism->NDesmethyl_Loperamide

References

N-Desmethyl-loperamide: A Comparative Analysis of Selectivity for P-gp, BCRP, and MRP1 Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the interaction of compounds with ATP-binding cassette (ABC) transporters is critical for predicting drug disposition and potential drug-drug interactions. This guide provides a detailed comparison of the selectivity of N-Desmethyl-loperamide (dLop), a major metabolite of the anti-diarrheal agent loperamide, for three key efflux transporters: P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). Experimental data demonstrates that this compound is highly selective for P-gp, acting as a substrate at low concentrations and as a competitive inhibitor at higher concentrations, with no significant interaction with BCRP or MRP1.[1][2][3]

Quantitative Analysis of Transporter Inhibition

The inhibitory activity of this compound against P-gp, BCRP, and MRP1 was evaluated using a fluorescent substrate uptake assay. The results clearly indicate that at concentrations of 20 µM and 50 µM, dLop significantly inhibits P-gp-mediated efflux. In contrast, no inhibitory effect was observed for BCRP or MRP1 at these concentrations.[1]

TransporterTest CompoundConcentration (µM)Inhibition of Fluorescent Substrate Uptake (Fold Increase)
P-gp This compound20~4
50~12
BCRP This compound20No effect
50No effect
MRP1 This compound20No effect
50No effect

Experimental Protocols

The selectivity of this compound was determined through a series of in vitro and in vivo experiments.

In Vitro Inhibition of Fluorescent Substrate Uptake

This assay measured the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific transporter.

  • Cell Lines: Human cells engineered to overexpress either P-gp, BCRP, or MRP1 were used.

  • Fluorescent Substrate: A substrate specific to each transporter that fluoresces upon intracellular accumulation was utilized.

  • Procedure:

    • Cells were incubated with varying concentrations of this compound (20 µM and 50 µM).

    • The fluorescent substrate was added to the cells.

    • After an incubation period, the intracellular fluorescence was measured.

    • An increase in fluorescence compared to control cells (no inhibitor) indicated inhibition of the transporter.

  • Positive Controls: Specific inhibitors for each transporter were used to confirm the validity of the assay.[1]

[3H]this compound Accumulation Assay

This experiment assessed the role of each transporter in the efflux of radiolabeled dLop.

  • Cell Lines: Parental human cells and cells overexpressing P-gp, BCRP, or MRP1 were used.

  • Radiolabeled Compound: [3H]this compound (1 nM).

  • Procedure:

    • Cells were incubated with [3H]this compound.

    • After incubation, the cells were washed and lysed.

    • The intracellular radioactivity was measured using scintillation counting.

  • Results: The accumulation of [3H]dLop was significantly lower in cells overexpressing P-gp compared to parental cells, indicating that dLop is a P-gp substrate.[1][3] No significant difference in accumulation was observed in cells overexpressing BCRP or MRP1.[1]

In Vivo Uptake in Knockout Mice

The selectivity of dLop was further confirmed in vivo using knockout mouse models.

  • Animal Models: Mice lacking the genes for P-gp (Mdr1a/1b-/-), BCRP (Bcrp1-/-), or MRP1 (Mrp1-/-), and wild-type mice were used.

  • Radiotracer: [11C]this compound was administered intravenously.

  • Procedure: The uptake of the radiotracer in the brain was measured using positron emission tomography (PET).

  • Results: The brain uptake of [11C]dLop was highest in mice lacking P-gp, confirming its role as a key transporter limiting the brain penetration of dLop.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the inhibitory activity of a test compound on ABC transporters using a fluorescent substrate assay.

experimental_workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Pgp_cells P-gp Overexpressing Cells Incubate_dLop Incubate with This compound Pgp_cells->Incubate_dLop BCRP_cells BCRP Overexpressing Cells BCRP_cells->Incubate_dLop MRP1_cells MRP1 Overexpressing Cells MRP1_cells->Incubate_dLop Add_Substrate Add Fluorescent Substrate Incubate_dLop->Add_Substrate Measure_Fluorescence Measure Intracellular Fluorescence Add_Substrate->Measure_Fluorescence Analyze Compare to Control (Inhibition Assessment) Measure_Fluorescence->Analyze

Caption: Workflow for ABC transporter inhibition assay.

Signaling Pathway and Logical Relationship

The interaction of this compound with P-gp can be summarized as a concentration-dependent relationship. At low concentrations, it primarily acts as a substrate, while at higher concentrations, it also functions as an inhibitor.

logical_relationship cluster_low_conc Low Concentration (≤1 nM) cluster_high_conc High Concentration (≥20 µM) dLop This compound BCRP_MRP1 BCRP & MRP1 Transporters dLop->BCRP_MRP1 No significant interaction Pgp P-gp Transporter Efflux Drug Efflux Pgp->Efflux Inhibition Inhibition of Efflux Pgp->Inhibition No_Interaction No Interaction BCRP_MRP1->No_Interaction dLop_low This compound dLop_low->Pgp Substrate dLop_high This compound dLop_high->Pgp Inhibitor

Caption: Concentration-dependent interaction of dLop with P-gp.

References

Fentanyl Immunoassay Cross-Reactivity with Loperamide Metabolite N-Desmethyl-loperamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various fentanyl immunoassays and their cross-reactivity with N-Desmethyl-loperamide (dLop), a major metabolite of loperamide (B1203769). The increasing use of high doses of loperamide has raised concerns about potential false-positive results in fentanyl urine drug screenings. This document summarizes key experimental data, details the methodologies used in these assessments, and offers a clear visual representation of the experimental workflow.

Data Summary: Cross-Reactivity of Fentanyl Immunoassays

The following table summarizes the cross-reactivity of several commercially available fentanyl immunoassays with loperamide and its primary metabolite, this compound. The data is compiled from studies where drug-free urine was spiked with these compounds to determine the minimum concentration required to produce a positive result.

Immunoassay Brand & TypeLoperamideThis compound (dLop)N-Didesmethyl-loperamide (ddLop)Cross-Reactivity Observed
Immunalysis SEFRIA Reactive at ≥14.7 mg/L[1][2]Reactive at ≥13.1 mg/L[1][2]Reactive at ≥17.0 mg/L[1][2]Yes[1][2]
Thermo Fisher DRI Reactive at ≥5.72 mg/L[3][4]Reactive at ≥6.9 mg/L[3][4]Reactive at ≥33.1 mg/L[1][2]Yes[1][2][3][4]
Immunalysis HEIA Previously found to be reactive[1][2]Previously found to be reactive[1][2]Not reactive[1][2]Yes (with Loperamide and dLop)[1][2]
Abbott iCassette No cross-reactivity[1][2]No cross-reactivity[1][2]No cross-reactivity[1][2]No[1][2]
ARK Fentanyl II No cross-reactivity[1][2]No cross-reactivity[1][2]No cross-reactivity[1][2]No[1][2]
Lin-Zhi LZI II No cross-reactivity[1][2]No cross-reactivity[1][2]No cross-reactivity[1][2]No[1][2]

Experimental Protocols

The data presented in this guide is based on a general experimental protocol designed to assess the cross-reactivity of immunoassays. The fundamental principle involves introducing a potential cross-reactant into a drug-free matrix and observing the immunoassay's response.

General Protocol for Immunoassay Cross-Reactivity Testing
  • Preparation of Stock Solutions:

    • Loperamide, this compound (dLop), and N-Didesmethyl-loperamide (ddLop) are dissolved in a suitable solvent (e.g., methanol, ethanol, or deionized water) to create high-concentration stock solutions.

  • Spiking of Urine Samples:

    • Drug-free human urine is used as the base matrix.

    • A series of urine samples are prepared by spiking them with varying concentrations of loperamide, dLop, or ddLop from the stock solutions. The concentrations are chosen to span a range that will determine the minimum concentration leading to a positive result.

  • Immunoassay Analysis:

    • The spiked urine samples are analyzed using different fentanyl immunoassays. This typically involves automated chemistry analyzers for enzyme immunoassays (EIA) or lateral flow devices for rapid tests.[1][2]

    • Each assay is performed according to the manufacturer's instructions.

    • Control samples, including a drug-free urine sample (negative control) and a urine sample spiked with fentanyl at the cutoff concentration (positive control), are run alongside the test samples to ensure the validity of the assay.

  • Data Interpretation:

    • The results from the immunoassays are recorded. For qualitative assays (e.g., lateral flow), the result is typically positive or negative. For quantitative or semi-quantitative assays (e.g., EIA), the signal generated is compared to a pre-determined cutoff value.

    • The lowest concentration of loperamide, dLop, or ddLop that produces a positive result is identified as the minimum reactive concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for testing the cross-reactivity of fentanyl immunoassays with potential interferents like this compound.

cross_reactivity_workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_results Data Interpretation start Start stock Prepare Stock Solutions (Loperamide, dLop, ddLop) start->stock spike Spike Urine with Varying Concentrations of Analytes stock->spike urine Obtain Drug-Free Human Urine urine->spike analyze Analyze Spiked Samples with Fentanyl Immunoassays spike->analyze controls Run Positive and Negative Controls record Record Immunoassay Results analyze->record determine Determine Minimum Reactive Concentration record->determine end End determine->end

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Conclusion

The experimental data clearly indicates that several commercially available fentanyl immunoassays exhibit cross-reactivity with loperamide and its major metabolite, this compound.[1][2][3][4] This can potentially lead to false-positive results in urine drug screening. The Thermo Fisher DRI and Immunalysis SEFRIA and HEIA assays showed notable cross-reactivity.[1][2][3][4] Conversely, the Abbott iCassette, ARK Fentanyl II, and Lin-Zhi LZI II fentanyl assays demonstrated no cross-reactivity with loperamide or its metabolites, suggesting they are more specific alternatives when loperamide ingestion is a concern.[1][2] Laboratories and researchers should be aware of these limitations and consider confirmatory testing, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for all positive fentanyl immunoassay results, especially when loperamide use is suspected.

References

Plasma Concentrations of Loperamide Metabolites: A Comparative Analysis of N-Desmethyl-loperamide and Didesmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the plasma concentration profiles of N-desmethyl-loperamide and didesmethyl-loperamide reveals significant differences in their pharmacokinetic behavior following the oral administration of loperamide (B1203769). This guide provides a comparative analysis of these two major metabolites, supported by experimental data, to inform researchers and drug development professionals.

Loperamide, a widely used anti-diarrheal agent, undergoes extensive metabolism in the liver, primarily through oxidative N-demethylation, leading to the formation of this compound (DML) and subsequently didesmethyl-loperamide (DDML).[1][2][3][4][5] Understanding the plasma concentrations of these metabolites is crucial for a comprehensive assessment of loperamide's pharmacokinetics and potential for drug-drug interactions.

Comparative Plasma Concentrations

Following a single 16 mg oral dose of loperamide administered to a human volunteer, the plasma concentrations of loperamide, this compound, and didesmethyl-loperamide were measured over a 48-hour period. The resulting data demonstrates distinct pharmacokinetic profiles for each compound.[2][6]

A key observation is that the maximum plasma concentration of this compound is comparable in magnitude to that of the parent drug, loperamide.[6] In contrast, the plasma concentrations of didesmethyl-loperamide are significantly lower.[2][6]

The following table summarizes the key pharmacokinetic parameters for loperamide and its two primary metabolites based on the experimental data.

CompoundMaximum Plasma Concentration (Cmax) (µg/L)Time to Maximum Concentration (Tmax) (hours)
Loperamide~5.3~4.5
This compound (DML)~5.1~10
Didesmethyl-loperamide (DDML)~0.4~12

Data estimated from the plasma concentration-time curve presented in the cited study.[6]

Metabolic Pathway of Loperamide

The metabolic conversion of loperamide to its N-desmethylated metabolites is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5] Loperamide is first demethylated to form this compound, which is the major metabolite.[4][7] A subsequent demethylation step results in the formation of didesmethyl-loperamide.

Loperamide_Metabolism Loperamide Loperamide N_Desmethyl_Loperamide This compound (DML) Loperamide->N_Desmethyl_Loperamide CYP3A4, CYP2C8 Didesmethyl_Loperamide Didesmethyl-loperamide (DDML) N_Desmethyl_Loperamide->Didesmethyl_Loperamide CYP450

Figure 1. Metabolic pathway of loperamide to its primary metabolites.

Experimental Protocol

The data presented in this guide is based on a study that employed a highly sensitive and selective analytical method for the simultaneous determination of loperamide and its desmethylated metabolites in human plasma.[1][2]

Sample Preparation: Plasma samples were made alkaline, and the analytes were extracted using a liquid-liquid extraction technique with ethyl acetate (B1210297).[1][2]

Analytical Method: The extracts were analyzed using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[1][2][8][9][10]

  • Chromatographic Separation: A Zorbax Eclipse XDB-C8 narrow-bore column was used for the separation of the compounds.[1][2] The mobile phase consisted of a mixture of acetonitrile, methanol, and 4 mM ammonium (B1175870) acetate (pH 4.6).[1][2]

  • Ionization: A turbo ion-spray source was used for ionization.[1][2]

  • Detection: The compounds were detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][2]

The limits of quantification in plasma were established at 0.08 µg/L for loperamide, 0.09 µg/L for this compound, and 0.10 µg/L for didesmethyl-loperamide.[1][2]

Conclusion

The plasma concentration of this compound is a significant component of the overall exposure to loperamide-related compounds following oral administration, reaching levels comparable to the parent drug. In contrast, the systemic exposure to didesmethyl-loperamide is substantially lower. This information is critical for researchers investigating the pharmacokinetics, metabolism, and potential drug interactions of loperamide. The detailed experimental protocol provides a foundation for the replication and extension of these findings in future studies.

References

Loperamide vs. N-Desmethyl-loperamide: A Comparative Analysis as P-glycoprotein Substrates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the competitive interaction of Loperamide (B1203769) and its primary metabolite, N-Desmethyl-loperamide, with the P-glycoprotein (P-gp) efflux pump, supported by experimental data and detailed protocols for researchers.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical determinant of drug disposition, acting as a gatekeeper at various physiological barriers, including the blood-brain barrier and the intestinal epithelium. Both the peripherally acting opioid, loperamide, and its major metabolite, this compound, are recognized as avid substrates for P-gp. This interaction is the primary reason for loperamide's lack of central nervous system effects at therapeutic doses. For drug development professionals, understanding the nuances of their interaction with P-gp is crucial for designing molecules that can either bypass this efflux mechanism or leverage it for targeted peripheral action. This guide provides a comparative analysis of loperamide and this compound as competitive substrates for P-gp, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Comparison

ParameterLoperamideThis compoundReference
P-gp Interaction Avid Substrate & Competitive InhibitorAvid Substrate & Competitive Inhibitor[4]
Competitive Inhibition Observed at high concentrationsObserved at high concentrations (≥20 µM)[1][2][3]
Substrate Avidity More avid substrateLess avid than loperamide[2]
Concentration-Dependent Activity Primarily a substrate at therapeutic dosesSubstrate at low concentrations (≤1 nM), competitive inhibitor at high concentrations (≥20 µM)[1][2][3]
ATPase Activation Kinetics Biphasic, suggesting at least two binding sitesNot explicitly detailed, but expected to interact with the ATPase function[5]

Experimental Protocols

Bidirectional Transport Assay using MDCK-MDR1 Cells

This assay is a standard in vitro method to determine if a compound is a substrate of P-gp by measuring its transport across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp.

Methodology:

  • Cell Seeding: MDCK-MDR1 cells are seeded on a semi-permeable membrane of a transwell insert at a density of approximately 6 x 10^5 cells/cm² and cultured for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study Initiation: The transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) is added to both the apical (A) and basolateral (B) chambers of the transwell plate.

  • Compound Addition: The test compound (loperamide or this compound) is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport) at a specific concentration (e.g., 1-10 µM).

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.

  • Analysis: The concentration of the test compound in the samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Calculation:

    • Apparent Permeability (Papp): The rate of transport is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): The ratio of transport in the secretory (B-to-A) versus the absorptive (A-to-B) direction is calculated: ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

Competitive Inhibition Assay

This assay evaluates the ability of a test compound to inhibit the P-gp-mediated transport of a known fluorescent substrate.

Methodology:

  • Cell Preparation: P-gp overexpressing cells (e.g., MDCK-MDR1) are seeded in a multi-well plate and grown to confluence.

  • Incubation with Inhibitors: The cells are pre-incubated with varying concentrations of the test compounds (loperamide or this compound) or a known P-gp inhibitor (e.g., verapamil) for a specified time.

  • Addition of Fluorescent Substrate: A known fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) is added to the wells.

  • Incubation: The plate is incubated at 37°C for a defined period to allow for substrate transport.

  • Measurement of Intracellular Fluorescence: The cells are washed to remove extracellular substrate, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometry.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the control (no inhibitor) indicates inhibition of P-gp-mediated efflux. The IC50 value, the concentration of the inhibitor that causes 50% of the maximal inhibition, can be calculated.

Mandatory Visualizations

experimental_workflow Bidirectional Transport Assay Workflow cluster_prep Cell Culture and Seeding cluster_transport Transport Experiment cluster_analysis Analysis and Data Interpretation seed_cells Seed MDCK-MDR1 cells on transwell inserts culture Culture for 3-5 days to form monolayer seed_cells->culture check_integrity Measure TEER to confirm monolayer integrity culture->check_integrity add_buffer Add transport buffer to apical and basolateral chambers check_integrity->add_buffer add_compound_A Add Loperamide or dLop to Apical (A-to-B) add_buffer->add_compound_A add_compound_B Add Loperamide or dLop to Basolateral (B-to-A) add_buffer->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate collect_samples Collect samples from donor and receiver chambers incubate->collect_samples lc_ms Quantify compound concentration by LC-MS/MS collect_samples->lc_ms calc_papp Calculate Apparent Permeability (Papp) lc_ms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret ER > 2 indicates P-gp substrate calc_er->interpret logical_relationship Loperamide vs. dLop as P-gp Substrates cluster_compounds Test Compounds cluster_interaction Interaction with P-gp cluster_outcome Comparative Outcome loperamide Loperamide substrate_binding Bind to P-gp substrate binding site(s) loperamide->substrate_binding dlop This compound (dLop) dlop->substrate_binding pgp P-glycoprotein (P-gp) atp_hydrolysis Stimulate ATP hydrolysis substrate_binding->atp_hydrolysis competitive_inhibition Competitively inhibit transport of other substrates (at high concentrations) substrate_binding->competitive_inhibition efflux Undergo active efflux atp_hydrolysis->efflux lop_avidity Loperamide: Higher avidity for P-gp efflux->lop_avidity dlop_activity dLop: Concentration-dependent activity (Substrate at low conc., Inhibitor at high conc.) efflux->dlop_activity competitive_inhibition->lop_avidity competitive_inhibition->dlop_activity signaling_pathway Signaling Pathways Regulating P-gp Expression cluster_nucleus Nuclear Transcription extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Oxidative Stress, Xenobiotics) membrane_receptors Membrane Receptors extracellular_stimuli->membrane_receptors pxr PXR extracellular_stimuli->pxr Xenobiotics nrf2 Nrf2 extracellular_stimuli->nrf2 Oxidative Stress pkc PKC membrane_receptors->pkc mapk MAPK (p38, JNK) membrane_receptors->mapk pi3k PI3K/Akt membrane_receptors->pi3k nfkb NF-κB pkc->nfkb mapk->nfkb pi3k->nfkb nucleus Nucleus nfkb_n NF-κB pxr_n PXR nrf2_n Nrf2 mdr1_gene MDR1 (ABCB1) Gene pgp_protein P-gp Protein Expression mdr1_gene->pgp_protein Transcription & Translation drug_efflux Increased Drug Efflux pgp_protein->drug_efflux nfkb_n->mdr1_gene Transcriptional Activation pxr_n->mdr1_gene Transcriptional Activation nrf2_n->mdr1_gene Transcriptional Activation

References

Loperamide and its N-demethylated Metabolite: A Structural-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological and pharmacokinetic differences between the peripherally acting opioid, loperamide (B1203769), and its primary metabolite, N-desmethyl-loperamide.

This guide provides a comprehensive comparison of loperamide and its major N-demethylated metabolite, focusing on their structural activity relationships. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data to deliniate the distinct pharmacological profiles of these compounds.

Pharmacological Profile: A Tale of Two Affinities

Loperamide is a potent µ-opioid receptor (MOR) agonist with high affinity and selectivity for this receptor subtype over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1][2][3] Its primary action is on the MORs in the myenteric plexus of the large intestine, which leads to a decrease in intestinal motility and fluid secretion, making it an effective antidiarrheal agent.[4] The N-demethylation of loperamide to this compound results in a metabolite that retains high affinity for the µ-opioid receptor.[2]

While both compounds exhibit a strong affinity for the µ-opioid receptor, their interaction with other key proteins, particularly the efflux transporter P-glycoprotein (P-gp) and the hERG cardiac potassium channel, dictates their overall pharmacological and toxicological profiles.

Data Summary: Quantitative Comparison

The following tables summarize the key quantitative data for loperamide and this compound, providing a basis for their comparative analysis.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Loperamide2 - 3481156
This compound0.16Not ReportedNot Reported

Table 2: Functional Activity at the µ-Opioid Receptor

CompoundAssayParameterValue (nM)
Loperamide[³⁵S]GTPγS BindingEC₅₀56
Forskolin-stimulated cAMP accumulationIC₅₀25
This compoundNot ReportedNot ReportedNot Reported

Table 3: P-glycoprotein (P-gp) Interaction

CompoundActivityQuantitative Data
LoperamideSubstrate & InhibitorMore avid substrate than this compound. Inhibits P-gp at higher concentrations. Specific Km and IC₅₀ values are not consistently reported.
This compoundSubstrate & Competitive InhibitorSelective P-gp substrate. Acts as a competitive inhibitor at concentrations ≥ 20 µM.[5][6] Specific Km and IC₅₀ values are not consistently reported.

Table 4: hERG Channel Blockade

CompoundIC₅₀ (nM)
Loperamide33 - 89
This compound~247.5 - 667.5 (7.5-fold weaker than loperamide)[7]

Signaling Pathways and Metabolic Transformation

The metabolic conversion of loperamide and the subsequent interactions of both compounds with their primary targets are crucial to understanding their activity.

metabolic_pathway cluster_metabolism Hepatic Metabolism Loperamide Loperamide Metabolite This compound Loperamide->Metabolite N-demethylation CYP3A4 CYP3A4 CYP3A4->Loperamide CYP2C8 CYP2C8 CYP2C8->Loperamide

Caption: Metabolic pathway of loperamide to this compound.

Loperamide undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes CYP3A4 and CYP2C8, to form its major active metabolite, this compound. This metabolic step is a key determinant of the systemic availability of loperamide.

experimental_workflow cluster_opioid Opioid Receptor Activity cluster_pgp P-glycoprotein Interaction cluster_herg hERG Channel Blockade Binding Radioligand Binding Assay (Determine Ki) Functional GTPγS / cAMP Assays (Determine EC₅₀/IC₅₀) Binding->Functional Transport Caco-2 Permeability Assay (Determine Efflux Ratio) ATPase P-gp ATPase Activity Assay (Determine Substrate/Inhibitor Kinetics) Transport->ATPase PatchClamp Patch Clamp Electrophysiology (Determine IC₅₀) Start Loperamide / this compound Start->Binding Start->Transport Start->PatchClamp

Caption: Experimental workflows for characterizing loperamide and its metabolite.

The Critical Role of P-glycoprotein

Both loperamide and this compound are substrates for the efflux transporter P-glycoprotein (P-gp), which is highly expressed at the blood-brain barrier.[4][5][6] This active transport out of the central nervous system (CNS) is the primary reason for loperamide's lack of central opioid effects at therapeutic doses. Loperamide is considered a more avid substrate for P-gp than this compound.[6]

At higher concentrations, both compounds can act as competitive inhibitors of P-gp.[5][6] This inhibition can lead to increased CNS penetration, which is a key factor in the cardiotoxicity and central opioid effects observed in cases of loperamide abuse.

Cardiotoxicity: The hERG Channel Connection

A significant concern with high doses of loperamide is its potential for cardiotoxicity, specifically QT interval prolongation and Torsades de Pointes. This is attributed to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Loperamide is a potent blocker of the hERG channel.[4][8][9] this compound is also a hERG channel inhibitor, although it is reported to be approximately 7.5-fold weaker than the parent compound.[7] Despite its lower potency, the higher plasma concentrations of the metabolite relative to loperamide in overdose scenarios suggest that it can contribute significantly to the observed cardiotoxicity.[7]

Experimental Protocols

Radioligand Displacement Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of loperamide and this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

  • Unlabeled ligands (loperamide, this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (loperamide or this compound).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caco-2 Permeability Assay for P-glycoprotein Substrate Assessment

Objective: To determine if loperamide and this compound are substrates of P-glycoprotein by measuring their bidirectional transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Loperamide and this compound.

  • P-gp inhibitor (e.g., verapamil).

  • LC-MS/MS system for quantification.

Procedure:

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical side of the monolayer and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Inhibitor Co-incubation: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.

  • Quantification: Analyze the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Conclusion

The structural difference between loperamide and its N-demethylated metabolite, while seemingly minor, has significant implications for their pharmacological profiles. Both are potent µ-opioid receptor agonists. However, their interactions with P-glycoprotein and the hERG channel are key determinants of their safety and clinical utility. Loperamide's high affinity as a P-gp substrate effectively limits its central nervous system penetration at therapeutic doses. The N-demethylation to this compound produces a metabolite that is also a P-gp substrate, but the parent compound appears to be transported more avidly. Both compounds contribute to cardiotoxicity through hERG channel blockade, a critical consideration in cases of overdose. A thorough understanding of these structural activity relationships is essential for the development of safer peripherally acting opioids and for managing the risks associated with loperamide use and abuse.

References

A Comparative Guide to the In Vitro Metabolism of Loperamide in Human and Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the in vitro metabolism of the antidiarrheal agent loperamide (B1203769) in human and rat liver microsomes. A critical step in preclinical drug development is understanding species-specific metabolic differences to better predict human pharmacokinetics, efficacy, and potential toxicity. This document presents key experimental data, detailed methodologies, and visual representations of the metabolic processes to support these efforts.

Quantitative Metabolic Comparison

The primary metabolic pathway for loperamide in both humans and rats is N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes.[1] While the pathway is conserved, the rate and efficiency of this transformation exhibit notable species differences. Human liver microsomes metabolize loperamide more rapidly than rat liver microsomes, as evidenced by a shorter metabolic half-life.[1]

The table below summarizes the key kinetic and metabolic parameters.

ParameterHuman Liver MicrosomesRat Liver MicrosomesKey Enzymes
Primary Metabolite N-desmethyl-loperamideThis compound-
Metabolic Half-life (t½) 13 minutes[1]22 minutes[1]-
Apparent Km (High-affinity) 21.1 µM[2]Not available-
Apparent Vmax (High-affinity) 122.3 pmol/min/mg protein[2]Not available-
Major P450 Enzymes CYP3A4, CYP2C8[2]CYP3A Subfamily

Table 1: Comparative in vitro metabolism of loperamide.

Metabolic Pathway of Loperamide

Loperamide is converted to its principal metabolite, this compound, through oxidative N-demethylation. In humans, this reaction is predominantly mediated by CYP3A4, with significant contributions from CYP2C8 and minor roles played by CYP2B6 and CYP2D6.[2][3] In rats, the biotransformation is also handled by members of the CYP3A subfamily.[3]

metabolic_pathway cluster_human Human cluster_rat Rat human_cyp CYP3A4 CYP2C8 loperamide Loperamide human_cyp->loperamide rat_cyp CYP3A Subfamily rat_cyp->loperamide metabolite This compound loperamide->metabolite N-demethylation

Figure 1: Loperamide's primary metabolic pathway in human and rat systems.

Experimental Protocol: In Vitro Metabolism Assay

The following protocol outlines a standard procedure for assessing the metabolic stability of a compound like loperamide using liver microsomes.

1. Materials & Reagents:

  • Loperamide

  • Pooled Human or Rat Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal Standard (for analytical quantification)

  • Acetonitrile (B52724) (for reaction termination)

  • Water and Methanol/Acetonitrile (for LC-MS/MS)

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes (final concentration ~0.5 mg/mL) and phosphate buffer.

  • Pre-warm the mixture in a shaking water bath at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding loperamide (final concentration typically 1-10 µM) and the NADPH regenerating system.

  • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to measure the disappearance of the parent compound (loperamide) over time.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of loperamide remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k.

  • For kinetic analysis (Km and Vmax), vary the substrate concentration and measure the initial rate of metabolite formation. Fit the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

The logical flow of the in vitro metabolism experiment is depicted below.

experimental_workflow prep Prepare Reagents (Microsomes, Buffer, Loperamide) pre_incubate Pre-incubate Microsome Mix (37°C) prep->pre_incubate initiate Initiate Reaction (Add Loperamide + NADPH) pre_incubate->initiate incubate Incubate & Sample (Time Points) initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data Data Interpretation (t½, Km, Vmax) analyze->data

Figure 2: Workflow for assessing metabolic stability in liver microsomes.

References

Unmasking False Positives: A Comparative Guide to N-Desmethyl-loperamide Cross-Reactivity in Opiate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of N-Desmethyl-loperamide, the primary metabolite of the over-the-counter anti-diarrheal medication loperamide (B1203769), with commonly used opiate immunoassays. Intended for researchers, scientists, and drug development professionals, this document offers a detailed comparison of various immunoassay performances, supported by experimental data, to aid in the accurate interpretation of toxicological screenings and prevent potential misinterpretation of results.

Loperamide, a µ-opioid receptor agonist, is increasingly subject to misuse at high doses to achieve euphoric effects or mitigate opioid withdrawal symptoms. This has led to a greater incidence of loperamide and its metabolites being present in patient samples, raising concerns about their potential to interfere with standard opiate drug screens. This guide focuses on this compound (dLop), a major metabolite, and its interaction with several commercial fentanyl and buprenorphine immunoassays.

Performance Data Summary

The following tables summarize the cross-reactivity of this compound with various fentanyl and buprenorphine immunoassays. The data is derived from studies where drug-free urine was spiked with known concentrations of the metabolite.

Table 1: Cross-Reactivity of this compound with Fentanyl Immunoassays

Immunoassay ManufacturerAssay Name/TypeMinimum dLop Concentration for Positive Result (mg/L)Cross-Reactivity Observed
Thermo Fisher ScientificDRI Fentanyl> 6.9Yes[1][2]
ImmunalysisSEFRIA Fentanyl> 13.1Yes[3][4]
ImmunalysisHEIA FentanylNot specified, but showed dose-dependent signalYes[3]
ImmunalysisFentanyl> 35.7Yes[1][2]
AbbottiCassetteNo cross-reactivity observedNo[3][4]
ARK Diagnostics, Inc.Fentanyl IINo cross-reactivity observedNo[3][4]
Lin-Zhi CorporationLZI II FentanylNo cross-reactivity observedNo[3][4]

Table 2: Cross-Reactivity of this compound with Buprenorphine Immunoassays

Immunoassay ManufacturerAssay Name/TypeMinimum dLop Concentration for Positive Result (mg/L)Cross-Reactivity Observed
Thermo Fisher ScientificCEDIA Buprenorphine> 12.2Yes[1][2]

Experimental Protocols

The data presented in this guide is based on established experimental protocols designed to assess the cross-reactivity of non-target compounds with immunoassays.

General Protocol for Assessing Cross-Reactivity:

  • Sample Preparation: Drug-free human urine is used as the base matrix.

  • Spiking: this compound is spiked into the drug-free urine at various concentrations.

  • Immunoassay Analysis: The spiked urine samples are then analyzed using different commercial opiate and fentanyl immunoassay kits on automated chemistry analyzers.

  • Data Interpretation: A positive result is recorded when the assay signal crosses a predetermined cutoff threshold for the respective analyte (e.g., fentanyl or buprenorphine). The minimum concentration of this compound that consistently produces a positive result is determined.

  • Confirmatory Analysis: In some studies, positive screens are further analyzed using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the absence of the target analyte and verify that the positive result is due to cross-reactivity.

Visualizing Immunoassay Mechanisms

To better understand the underlying mechanisms of the immunoassays discussed, the following diagrams illustrate the signaling pathways of two common types: Cloned Enzyme Donor Immunoassay (CEDIA) and Synthetic Enzyme Fragment Immunoassay (SEFRIA).

CEDIA_Principle cluster_negative Negative Sample (No Drug Present) cluster_positive Positive Sample (Drug Present) ED_Drug Enzyme Donor (ED) - Drug Conjugate Antibody Antibody ED_Drug->Antibody Binds EA Enzyme Acceptor (EA) Antibody->EA Blocks Reassociation No_Product No Product (No Color Change) Substrate Substrate Substrate->No_Product No active enzyme to cleave Free_Drug Free Drug (e.g., dLop) P_Antibody Antibody Free_Drug->P_Antibody Binds P_ED_Drug ED-Drug Conjugate Active_Enzyme Active Enzyme (β-galactosidase) P_ED_Drug->Active_Enzyme Reassociates P_EA Enzyme Acceptor (EA) P_EA->Active_Enzyme P_Substrate Substrate Product Product (Color Change) P_Substrate->Product Cleaved by active enzyme

Caption: Principle of Cloned Enzyme Donor Immunoassay (CEDIA).

SEFRIA_Principle cluster_negative Negative Sample (No Drug Present) cluster_positive Positive Sample (Drug Present) ED_Drug Enzyme Donor (ED) - Drug Conjugate Antibody Antibody ED_Drug->Antibody Binds EA Enzyme Acceptor (EA) Antibody->EA Blocks Complementation No_Product No Product (No Signal) Substrate Substrate Substrate->No_Product No active enzyme formed Free_Drug Free Drug (e.g., dLop) P_Antibody Antibody Free_Drug->P_Antibody Binds P_ED_Drug ED-Drug Conjugate Active_Enzyme Active Enzyme (β-galactosidase) P_ED_Drug->Active_Enzyme Complements P_EA Enzyme Acceptor (EA) P_EA->Active_Enzyme P_Substrate Substrate Product Product (Signal Generated) P_Substrate->Product Converted by active enzyme

Caption: Principle of Synthetic Enzyme Fragment Immunoassay (SEFRIA).

Experimental_Workflow start Start: Obtain Drug-Free Urine spike Spike Urine with This compound (Multiple Concentrations) start->spike aliquot Aliquot Spiked Samples spike->aliquot immunoassay Analyze with Opiate Immunoassays (e.g., DRI, SEFRIA, CEDIA) aliquot->immunoassay readout Measure Assay Signal (e.g., Absorbance) immunoassay->readout compare Compare Signal to Cutoff Threshold readout->compare positive Positive Result (Cross-Reactivity) compare->positive Signal > Cutoff negative Negative Result (No Cross-Reactivity) compare->negative Signal < Cutoff confirm Optional: Confirm with LC-MS/MS positive->confirm end End: Report Findings negative->end confirm->end

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

The experimental data clearly indicates that this compound can cause false-positive results in several commercially available fentanyl and buprenorphine immunoassays, particularly those from Thermo Fisher Scientific (DRI and CEDIA) and Immunalysis (SEFRIA and general fentanyl assays).[1][2][3][4] Laboratories and clinicians should be aware of this potential for cross-reactivity, especially when screening populations where loperamide abuse is suspected. In contrast, immunoassays from Abbott, ARK Diagnostics, and Lin-Zhi Corporation did not exhibit cross-reactivity with loperamide or its metabolites in the studies reviewed.[3][4] When a positive screen for fentanyl or buprenorphine is obtained and loperamide use is suspected, confirmatory testing using a more specific method like LC-MS/MS is highly recommended to avoid misinterpretation of results and ensure appropriate patient care.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. N-Desmethyl-loperamide, a metabolite of loperamide, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Regulatory Compliance

This compound should be treated as a hazardous chemical. Safety data sheets for the parent compound, loperamide, indicate toxicity if swallowed.[1][2] Therefore, disposal must adhere to local, state, and federal regulations for hazardous waste, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Core Disposal Principles

The fundamental principle of chemical waste disposal is to prevent its release into the environment.[5][6] Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[5][7][8] Improper disposal can lead to contamination of water supplies and soil.[4][9]

Disposal ConsiderationKey ActionRegulatory/Safety Rationale
Waste Classification Treat as hazardous pharmaceutical waste.Ensures adherence to the highest safety standards in the absence of specific data.
Segregation Store separately from incompatible materials.[5][7]Prevents dangerous chemical reactions.
Containment Use clearly labeled, sealed, and chemically resistant containers.[5][7][10]Prevents spills, leaks, and exposure.
Disposal Method Arrange for pickup by a licensed hazardous waste disposal service.[7]Ensures compliant treatment, typically high-temperature incineration.[11][12]
Empty Containers Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[5][6]Removes residual chemical to decontaminate the container before its disposal.
Spill Management Use appropriate personal protective equipment (PPE) and absorbent materials.[13]Protects personnel and contains the spill for proper cleanup and disposal.

Step-by-Step Disposal Protocol for this compound

  • Personal Protective Equipment (PPE): Before handling this compound, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Waste Collection:

    • Collect all waste this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated hazardous waste container.[5]

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][10]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[7][10]

    • The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the hazards (e.g., "Toxic").[8] Do not use abbreviations or chemical formulas.[10]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[7]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure secondary containment, such as a plastic tub, to capture any potential leaks.[5][7]

  • Disposal of Empty Containers:

    • To dispose of an "empty" container that held this compound, it must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[5][10]

    • Subsequent rinses can typically be disposed of according to laboratory procedures for non-hazardous chemical waste.

    • After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[5][6]

  • Arranging for Pickup:

    • Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Decontamination A Generate this compound Waste B Select Appropriate Hazardous Waste Container A->B C Label Container Immediately (Chemical Name, Hazards) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Securely Closed E->F G Container Full or Waste No Longer Generated F->G H Contact EHS or Licensed Hazardous Waste Vendor G->H I Waste Transported for Incineration/Treatment H->I end_waste End Waste Disposal I->end_waste J Triple-Rinse Container with Suitable Solvent K Collect First Rinseate as Hazardous Waste J->K L Deface Original Label K->L M Dispose of Rinsed Container as Non-Hazardous Waste L->M end_container End Container Disposal M->end_container start Start start->A

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistics for Handling N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for N-Desmethyl-loperamide, a major metabolite of loperamide. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategorySpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes, dust, and vapors that could come into contact with the eyes.
Hand Protection Chemical impermeable gloves.[1] Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered.Prevents skin contact with the compound. Gloves must be inspected prior to use and hands should be washed and dried after removal.[1]
Body Protection Fire/flame resistant and impervious clothing.[1] A disposable laboratory coat or coverall of low permeability is recommended for larger quantities.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]Minimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don appropriate PPE B->C D Handle in a designated area C->D Proceed to handling E Avoid formation of dust and aerosols D->E F Use non-sparking tools E->F J Collect and arrange disposal F->J After use G Evacuate personnel to safe areas H Remove all sources of ignition G->H I Collect spillage with spark-proof tools H->I I->J After cleanup K Dispose of in accordance with local, state, and federal regulations J->K L Do not let chemical enter drains J->L

Operational Workflow Diagram

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure the work area, such as a chemical fume hood, is well-ventilated.[1]

    • Set up emergency exits and a risk-elimination area.[1]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle the substance in a designated and clearly marked area to avoid cross-contamination.

    • Avoid actions that could generate dust or aerosols.[1]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

    • Avoid contact with skin and eyes.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store separately from foodstuff containers or incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Collection:

    • Collect waste material, including any contaminated PPE and cleaning materials, in a designated, sealed container.

  • Labeling:

    • Clearly label the waste container with the contents ("this compound waste") and appropriate hazard symbols.

  • Disposal:

    • Dispose of the collected waste in accordance with all applicable local, state, and federal regulations for chemical waste.[1]

    • Do not allow the chemical to enter drains or the environment.[1]

    • Consider using a licensed professional waste disposal service.

In Case of a Spill:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • Wear full PPE, including respiratory protection if necessary.

    • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

    • Collect the spilled material and place it in a suitable container for disposal.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.